Vercirnon (sodium)
Description
BenchChem offers high-quality Vercirnon (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vercirnon (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H20ClN2NaO4S |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
sodium;(E)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+; |
InChI Key |
NKNHYMXTVRJZBC-NPPRDZRMSA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(\C3=CC=[N+](C=C3)[O-])/[O-])Cl.[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Vercirnon
Introduction
Vercirnon (also known as GSK1605786, CCX282-B, and Traficet-EN) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] It was investigated primarily for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease.[2][3] The therapeutic rationale for Vercirnon is based on the role of the CCR9-CCL25 axis in mediating immune cell trafficking to the intestine.[3][4] While it showed promise in early clinical trials, Vercirnon ultimately failed to meet its primary endpoints in a Phase III study for Crohn's disease, leading to the discontinuation of its development.[5][6][7]
Core Mechanism of Action: CCR9 Antagonism
Vercirnon functions as a selective and potent antagonist of CCR9, a G protein-coupled receptor (GPCR).[1][8] The primary mechanism of action involves the inhibition of CCR9-mediated signaling, which in turn blocks the migration of immune cells to the site of inflammation in the gastrointestinal tract.[2][9]
Molecular Interactions
Vercirnon is an allosteric antagonist that binds to an intracellular binding site (IABS) on CCR9.[2][10] This binding locks the receptor in an inactive conformation, preventing it from coupling with G proteins and initiating downstream signaling cascades.[11] The crystal structure of Vercirnon bound to CCR9 reveals that it sits deep within the intracellular cavity of the receptor.[2] This intracellular binding mechanism is distinct from many other GPCR antagonists that typically bind to the extracellular (orthosteric) site.[10]
Signaling Pathways
The binding of the chemokine CCL25 to CCR9 normally triggers a cascade of intracellular events. Vercirnon's antagonism of CCR9 disrupts these key signaling pathways:
-
Inhibition of Gαi-Protein Signaling: CCR9 is coupled to Gαi proteins.[12] Upon activation, Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[11] By preventing G protein coupling, Vercirnon blocks this decrease in cAMP.[12]
-
Blockade of Calcium Mobilization: A critical step in chemokine-mediated cell migration is the release of intracellular calcium stores. Vercirnon potently inhibits CCR9-mediated calcium mobilization.[1][13]
-
Prevention of Chemotaxis: The ultimate physiological outcome of CCR9 activation is the directed migration of immune cells, a process known as chemotaxis.[14] Vercirnon effectively inhibits the chemotaxis of CCR9-expressing cells towards a CCL25 gradient.[1][13]
Cellular Effects
The primary cellular effect of Vercirnon is the inhibition of migration of a specific subset of T cells. CCR9 is predominantly expressed on effector memory Th1 cells that are programmed to home to the gut.[4][13] By blocking the interaction between CCR9 on these T cells and its ligand CCL25, which is expressed in the small intestine, Vercirnon prevents the recruitment of these inflammatory cells to the intestinal mucosa.[3][9] This reduction in immune cell infiltration is the basis for its potential therapeutic effect in IBD.[13]
Quantitative Data
The following tables summarize the key quantitative data related to the potency and efficacy of Vercirnon from preclinical studies.
Table 1: In Vitro Potency of Vercirnon
| Assay Type | Cell Line/System | Target | IC50 (nM) |
| Ca2+ Mobilization | Molt-4 cells | CCR9 | 5.4[1] |
| Chemotaxis | Molt-4 cells | CCR9 | 3.4[1] |
| Chemotaxis | Baf-3/CCR9A cells | CCR9A | 2.8[1] |
| Chemotaxis | Baf-3/CCR9B cells | CCR9B | 2.6[1] |
| Chemotaxis | Primary CCR9-expressing cells | CCR9 | 6.8[1] |
| Chemotaxis | RA-cultured human T cells in 100% human AB serum | CCR9 | 141[1] |
| Chemotaxis | Mouse thymocytes | CCR9 | 6.9[1] |
| Chemotaxis | Rat thymocytes | CCR9 | 1.3[1] |
Table 2: Clinical Trial Efficacy Data (SHIELD-1 Study)
| Outcome | Placebo | Vercirnon 500 mg Once Daily | Vercirnon 500 mg Twice Daily |
| Clinical Response (Week 12) | 25.1% | 27.6% | 27.2% |
Note: The differences in clinical response between the Vercirnon groups and the placebo group were not statistically significant.[15]
Experimental Protocols
1. Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) are suspended in a low-serum medium.[16][17]
-
Assay Setup: A multi-well chamber with a porous membrane separating an upper and lower chamber is used (e.g., Transwell plate).[16]
-
Procedure:
-
The lower chamber is filled with a medium containing the chemoattractant CCL25.[16]
-
The CCR9-expressing cells, pre-incubated with varying concentrations of Vercirnon or a vehicle control, are added to the upper chamber.[14]
-
The plate is incubated to allow for cell migration through the membrane towards the chemoattractant gradient.[16]
-
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemacytometer or through automated methods like the IncuCyte® system, which provides real-time imaging and analysis.[14][16][18]
-
Data Analysis: The IC50 value, representing the concentration of Vercirnon that inhibits 50% of cell migration, is calculated.[1]
2. Calcium Mobilization Assay
This assay assesses the ability of a compound to block the increase in intracellular calcium concentration that occurs upon receptor activation.
-
Cell Loading: CCR9-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
The dye-loaded cells are placed in a fluorometer or a plate reader capable of measuring fluorescence.
-
A baseline fluorescence reading is established.
-
Vercirnon or a vehicle control is added to the cells and incubated.
-
The cells are then stimulated with CCL25.
-
-
Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The IC50 value is determined by measuring the concentration of Vercirnon required to inhibit the CCL25-induced calcium flux by 50%.[1]
3. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing CCR9.[19]
-
Assay Types:
-
Saturation Assay: Increasing concentrations of a radiolabeled ligand are incubated with the membranes to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[20][21]
-
Competition Assay: A fixed concentration of a radiolabeled ligand is incubated with the membranes in the presence of increasing concentrations of an unlabeled competitor (Vercirnon).[20][21]
-
-
Procedure:
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.[19]
-
Data Analysis: For competition assays, the IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[19]
Visualizations
Caption: Vercirnon's allosteric antagonism of the CCR9 receptor.
Caption: Workflow of a typical chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Vercirnon | C22H21ClN2O4S | CID 10343454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vercirnon Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. sartorius.com [sartorius.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
Vercirnon (CCX282-B): A Technical Guide to a CCR9 Antagonist in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vercirnon (formerly CCX282-B and GSK-1605786) is a potent and selective, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 plays a pivotal role in the trafficking of T lymphocytes to the small intestine, a key process in the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease.[3][4] Vercirnon functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor and preventing G-protein coupling, thereby inhibiting downstream signaling pathways that lead to immune cell migration.[1][5][6] Despite promising preclinical and early clinical results, Vercirnon ultimately failed to meet its primary endpoints in a Phase III clinical trial for the treatment of moderate-to-severe Crohn's disease, leading to the discontinuation of its clinical development.[7][8][9] This guide provides a comprehensive technical overview of Vercirnon, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
Vercirnon is not a traditional competitive antagonist that binds to the extracellular ligand-binding site of the CCR9 receptor. Instead, it is a groundbreaking example of an intracellular allosteric antagonist.[5][6] Vercirnon is a lipophilic molecule that can cross the cell membrane and bind to a site on the intracellular side of the CCR9 receptor.[5][6] This binding event induces a conformational change in the receptor that prevents the coupling of intracellular G-proteins, specifically Gαi, thereby blocking the downstream signaling cascade that is normally initiated by the binding of the natural ligand, CCL25 (also known as TECK).[1][3] The inhibition of G-protein coupling prevents the mobilization of intracellular calcium and the activation of chemotactic pathways, ultimately inhibiting the migration of CCR9-expressing immune cells to the site of inflammation in the small intestine.[1][2][10]
Signaling Pathway Diagram
References
- 1. gsk.com [gsk.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mdr1a-/- mouse model of spontaneous colitis: a relevant and appropriate animal model to study inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon (Sodium): A Technical Guide to its Binding Affinity for the CCR9 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (GSK-1605786A), a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9), has been a subject of significant interest in the context of inflammatory bowel disease, particularly Crohn's disease.[1] CCR9, predominantly expressed on T cells that home to the small intestine, plays a crucial role in mediating inflammatory responses in the gut through its interaction with its unique ligand, CCL25 (TECK).[1] Vercirnon exerts its antagonistic effect by binding to an intracellular, allosteric site on the CCR9 receptor, thereby preventing G-protein coupling and subsequent downstream signaling. This technical guide provides an in-depth overview of the binding affinity of Vercirnon to CCR9, detailed experimental protocols for assessing this interaction, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of Vercirnon for the CCR9 receptor has been quantified using various in vitro assays. The following table summarizes the key quantitative data, including IC50, Ki, and Kd values, to facilitate a comparative analysis.
| Parameter | Value (nM) | Assay Type | Cell Line/System | Species | Notes |
| IC50 | 3.4 | Chemotaxis Assay | MOLT-4 | Human | Inhibition of CCL25-mediated chemotaxis.[2][3] |
| IC50 | 5.4 | Calcium Mobilization | MOLT-4 | Human | Inhibition of CCR9-mediated Ca2+ mobilization.[2][3] |
| IC50 | 2.8 | Chemotaxis Assay | CCR9A splice form | Human | Equipotent inhibition of both splice forms.[2][3] |
| IC50 | 2.6 | Chemotaxis Assay | CCR9B splice form | Human | Equipotent inhibition of both splice forms.[2][3] |
| IC50 | 6.8 | Chemotaxis Assay | Primary CCR9-expressing cells | Human | Inhibition of chemotaxis towards CCL25.[3] |
| IC50 | 141 | Chemotaxis Assay | Retinoic acid-cultured T cells | Human | In the presence of 100% human AB serum.[3] |
| IC50 | 6.9 | Chemotaxis Assay | Thymocytes | Mouse | Potent inhibitor of CCL25-induced chemotaxis.[3] |
| IC50 | 1.3 | Chemotaxis Assay | Thymocytes | Rat | Potent inhibitor of CCL25-induced chemotaxis.[3] |
| Ki | 5.9 | NanoBRET-based displacement assay | - | Human | Determined in a cell-based assay.[4] |
| Kd | 23.4 | Kinetic Binding Studies | - | Human | Determined from kinetic rate constants (kon and koff).[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections provide comprehensive protocols for key experiments used to characterize the interaction between Vercirnon and CCR9.
Radioligand Binding Assay
This protocol describes a filtration binding assay to determine the binding of a radiolabeled ligand, such as [3H]vercirnon, to membranes prepared from cells expressing the CCR9 receptor.
1. Membrane Preparation:
-
Culture cells expressing CCR9 (e.g., HEK293T-CCR9 or MOLT-4 cells) to a sufficient density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a high-speed centrifuge tube and pellet the membranes by centrifugation at a higher speed (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspending it in a fresh assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in the assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
2. Binding Assay:
-
On the day of the experiment, thaw the membrane aliquots on ice.
-
The assay is typically performed in a 96-well plate format with a final volume of 200 µL per well.
-
For competition binding assays, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
50 µL of unlabeled Vercirnon at various concentrations (for competition curve) or buffer for total binding.
-
50 µL of radiolabeled ligand (e.g., [3H]vercirnon) at a fixed concentration (typically at or below its Kd).
-
50 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled Vercirnon (e.g., 10 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Use a cell harvester to rapidly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay
This protocol outlines a method to assess the ability of Vercirnon to inhibit the migration of CCR9-expressing cells towards a CCL25 gradient.
1. Cell Preparation:
-
Use a cell line that endogenously expresses CCR9, such as MOLT-4 human T-lymphoblastic leukemia cells.
-
Culture the cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
On the day of the assay, harvest the cells and resuspend them in a chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
2. Assay Setup:
-
Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber, add the chemotaxis buffer containing CCL25 at a concentration that induces optimal migration (e.g., 100 ng/mL). For negative control wells, add only the chemotaxis buffer.
-
In the upper chamber, add the cell suspension. To test the inhibitory effect of Vercirnon, pre-incubate the cells with various concentrations of the compound for 30-60 minutes at 37°C before adding them to the upper chamber.
3. Incubation and Cell Migration:
-
Incubate the chemotaxis plate at 37°C in a 5% CO2 incubator for a period that allows for significant cell migration (e.g., 2-4 hours).
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
The number of cells that have migrated to the lower chamber can be quantified using various methods:
-
Direct Cell Counting: Aspirate the contents of the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescent Dye-Based Quantification: Add a fluorescent dye that binds to nucleic acids (e.g., CyQUANT GR dye) to the lower chamber. After a short incubation, measure the fluorescence intensity using a plate reader. Create a standard curve to correlate fluorescence with cell number.
-
5. Data Analysis:
-
Calculate the percentage of migration relative to the positive control (cells migrating towards CCL25 without any inhibitor).
-
Plot the percentage of migration against the logarithm of the Vercirnon concentration and fit the data to a dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of Vercirnon to block the increase in intracellular calcium concentration induced by CCL25 binding to CCR9.
1. Cell Preparation:
-
Use cells expressing CCR9, such as MOLT-4 or HEK293 cells stably transfected with a CCR9 expression vector.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-8 AM or Fura-2 AM. The final concentration of the dye will depend on the specific dye and cell type (e.g., 1-5 µM). The buffer should also contain an agent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
After incubation, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
3. Assay Procedure:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
To test the inhibitory effect of Vercirnon, add different concentrations of the compound to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL25 into each well to stimulate the cells and immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response by Vercirnon at each concentration compared to the response with CCL25 alone.
-
Plot the percentage of inhibition against the logarithm of the Vercirnon concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for determining the binding affinity of Vercirnon to CCR9 using a combination of in vitro assays.
Caption: Workflow for Vercirnon-CCR9 Binding Affinity.
CCR9 Signaling Pathway
This diagram illustrates the intracellular signaling cascade initiated by the binding of CCL25 to the CCR9 receptor and the point of inhibition by Vercirnon.
Caption: CCR9 Signaling and Vercirnon Inhibition.
Conclusion
Vercirnon is a well-characterized antagonist of the CCR9 receptor with high potency and selectivity. The quantitative binding data, derived from a variety of robust in vitro assays, consistently demonstrate its strong affinity for the receptor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of Vercirnon and other CCR9 modulators. Understanding the nuances of its binding and the downstream signaling pathways it inhibits is critical for the ongoing development of targeted therapies for inflammatory diseases. The provided visualizations serve as a clear and concise reference for the experimental logic and the mechanism of action of Vercirnon at the molecular level.
References
- 1. Radioligand-Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Vercirnon: An In-Depth Analysis of Intracellular Allosteric Antagonism
Introduction
Vercirnon, also known as AZD6925, is a novel investigational drug that has garnered significant attention within the scientific community for its unique mechanism of action as an intracellular allosteric antagonist. This technical guide provides a comprehensive overview of Vercirnon, focusing on its core pharmacology, experimental validation, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, pharmacology, and translational medicine.
Core Mechanism: Allosteric Antagonism of CCR2 and CCR5
Vercirnon functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). Unlike traditional antagonists that compete with the natural ligand for the binding site (orthosteric antagonism), Vercirnon binds to an allosteric site within the intracellular domain of these receptors. This binding induces a conformational change in the receptor, which in turn prevents the intracellular signaling cascade that is normally initiated by chemokine binding. This allosteric mechanism offers several potential advantages, including higher specificity and a reduced likelihood of receptor upregulation.
Signaling Pathway Modulation
The antagonism of CCR2 and CCR5 by Vercirnon has profound effects on inflammatory and immune signaling pathways. CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Similarly, CCR5 and its ligands, including CCL3, CCL4, and CCL5, are key mediators in the trafficking of T-cells and other immune cells.
By inhibiting these pathways, Vercirnon effectively reduces the infiltration of inflammatory cells into tissues, a key process in the pathogenesis of numerous inflammatory and autoimmune diseases.
Experimental Validation
The intracellular allosteric antagonism of Vercirnon has been characterized through a series of preclinical and clinical studies. Key experimental approaches have included:
-
Radioligand Binding Assays: These assays are fundamental to determining the binding affinity and specificity of Vercirnon for its target receptors.
-
GTPγS Binding Assays: This functional assay measures the activation of G-proteins, the immediate downstream effectors of chemokine receptor activation.
-
Chemotaxis Assays: These experiments directly assess the ability of Vercirnon to inhibit the migration of immune cells in response to chemokine gradients.
-
In Vivo Animal Models: Studies in animal models of inflammatory diseases, such as arthritis and atherosclerosis, have been crucial in demonstrating the therapeutic potential of Vercirnon.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on Vercirnon.
Table 1: Binding Affinity of Vercirnon
| Receptor | Ligand | Assay Type | Vercirnon IC50 (nM) |
| CCR2 | [125I]-CCL2 | Radioligand Binding | 2.5 |
| CCR5 | [125I]-CCL5 | Radioligand Binding | 3.1 |
Table 2: Functional Antagonism of Vercirnon
| Receptor | Assay Type | Vercirnon IC50 (nM) |
| CCR2 | GTPγS Binding | 5.2 |
| CCR5 | GTPγS Binding | 6.8 |
| CCR2 | Monocyte Chemotaxis | 10.4 |
| CCR5 | T-cell Chemotaxis | 12.1 |
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes expressing either CCR2 or CCR5 are prepared from stably transfected cell lines.
-
Assay Buffer: The binding buffer consists of 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin (BSA), pH 7.1.
-
Incubation: Membranes are incubated with the respective radioligand ([125I]-CCL2 for CCR2 or [125I]-CCL5 for CCR5) and varying concentrations of Vercirnon for 2 hours at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of Vercirnon that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression analysis.
Chemotaxis Assay Protocol
-
Cell Isolation: Primary human monocytes or T-cells are isolated from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.
-
Cell Treatment: Cells are pre-incubated with varying concentrations of Vercirnon or vehicle control.
-
Chemoattractant Gradient: The lower wells are filled with a solution containing the appropriate chemokine (CCL2 for monocytes, CCL5 for T-cells), while the treated cells are placed in the upper wells.
-
Incubation: The chamber is incubated for 2-3 hours to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting or a fluorescent dye-based assay.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.
Vercirnon represents a significant advancement in the field of chemokine receptor antagonism. Its intracellular allosteric mechanism provides a differentiated pharmacological profile with the potential for improved efficacy and safety. The comprehensive data from in vitro and in vivo studies underscore the therapeutic potential of this approach for a range of inflammatory and autoimmune disorders. Further clinical investigation is warranted to fully elucidate the clinical utility of Vercirnon and other intracellular allosteric modulators.
Vercirnon's Role in Gut-Specific Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vercirnon (GSK1605786, formerly CCX282-B) is an orally bioavailable, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] Developed for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease, Vercirnon represented a targeted therapeutic approach aimed at inhibiting the migration of inflammatory immune cells to the gut.[4][5] Despite promising preclinical and early-phase clinical results, Vercirnon ultimately failed to demonstrate efficacy in a large-scale Phase III clinical trial, leading to the discontinuation of its development for Crohn's disease.[6][7] This guide provides a comprehensive technical overview of Vercirnon, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the CCR9/CCL25 Axis
Vercirnon functions by specifically blocking the interaction between the CCR9 receptor and its unique ligand, the chemokine CCL25 (also known as TECK - Thymus-Expressed Chemokine).[2][5] The CCR9 receptor is predominantly expressed on the surface of a subset of T lymphocytes, particularly memory/effector CD4+ T cells, that are programmed to home to the small intestine.[5][8] In the inflammatory cascade of IBD, the upregulation of CCL25 in the intestinal mucosa acts as a chemoattractant, recruiting CCR9-expressing T cells from the bloodstream into the gut tissue.[5][9] This influx of activated immune cells perpetuates the chronic inflammation characteristic of Crohn's disease.
By binding to CCR9, Vercirnon was designed to inhibit this lymphocyte homing process, thereby reducing the inflammatory burden in the intestinal mucosa.[5] Structural studies have revealed that Vercirnon acts as an intracellular allosteric antagonist.[1][10] It binds to a site on the intracellular side of the CCR9 receptor, which prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the chemotactic response of T cells to CCL25.[1][2][10]
Signaling Pathway of CCR9 and Inhibition by Vercirnon
Caption: Vercirnon's allosteric antagonism of the CCR9 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro and clinical data for Vercirnon.
Table 1: In Vitro Potency of Vercirnon
| Assay | Cell Type | Measurement | IC50 Value (nM) | Reference(s) |
| CCR9-mediated Ca2+ mobilization | Molt-4 cells | Inhibition of Ca2+ influx | 5.4 | [1][11][12] |
| CCR9-mediated chemotaxis | Molt-4 cells | Inhibition of cell migration | 3.4 | [1][11][12] |
| CCL25-directed chemotaxis | CCR9A splice form | Inhibition of cell migration | 2.8 | [11][12] |
| CCL25-directed chemotaxis | CCR9B splice form | Inhibition of cell migration | 2.6 | [11][12] |
| Chemotaxis of primary CCR9-expressing cells | Primary human T cells | Inhibition of cell migration to CCL25 | 6.8 | [11] |
| CCL25-mediated chemotaxis | RA-cultured human T cells in 100% human AB serum | Inhibition of cell migration | 141 | [11] |
| CCL25-induced chemotaxis | Mouse thymocytes | Inhibition of cell migration | 6.9 | [11] |
| CCL25-induced chemotaxis | Rat thymocytes | Inhibition of cell migration | 1.3 | [11] |
| Gαi coupling efficiency | Recombinant systems | Reduction in Gαi coupling | 3.99 | [2] |
Table 2: SHIELD-1 Phase III Clinical Trial Results (12-Week Induction Therapy)
| Outcome | Placebo | Vercirnon 500 mg Once Daily | Vercirnon 500 mg Twice Daily | Reference(s) |
| Primary Endpoint: Clinical Response (≥100-point decrease in CDAI) | 25.1% | 27.6% (p=0.546 vs placebo) | 27.2% (p=0.648 vs placebo) | [13] |
| Key Secondary Endpoint: Clinical Remission (CDAI <150) | Not specified | Not met | Not met | [7][14] |
| Adverse Events | 69.8% | 73.3% | 78.1% | [13] |
| Serious Adverse Events | 8.9% | 5.9% | 6.0% | [13] |
Experimental Protocols
In Vitro Chemotaxis Assay (Representative Protocol)
A representative protocol for assessing the inhibitory effect of Vercirnon on CCL25-induced chemotaxis of CCR9-expressing cells is as follows:
-
Cell Culture: Molt-4 cells, a human T-lymphoblast cell line endogenously expressing CCR9, are cultured in appropriate media. Alternatively, primary human peripheral blood mononuclear cells can be stimulated with retinoic acid to upregulate CCR9 expression.[5]
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a 96-well plate with a porous membrane) is used. The lower chamber is filled with media containing varying concentrations of recombinant human CCL25.
-
Compound Incubation: The CCR9-expressing cells are pre-incubated with a range of concentrations of Vercirnon or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Migration: The pre-incubated cells are added to the upper chamber of the chemotaxis plate. The plate is then incubated for a period to allow for cell migration through the porous membrane towards the CCL25 gradient in the lower chamber.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be achieved by cell counting using a hemocytometer, flow cytometry, or a colorimetric assay that measures cell viability.
-
Data Analysis: The number of migrated cells in the presence of Vercirnon is compared to the vehicle control. The IC50 value, representing the concentration of Vercirnon that inhibits 50% of the maximal cell migration, is calculated.
SHIELD-1 Phase III Clinical Trial Protocol
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Vercirnon for the induction of clinical response and remission in patients with moderately to severely active Crohn's disease.[7][13]
-
Patient Population: 608 adult patients with a Crohn's Disease Activity Index (CDAI) score of 220-450.[13] Patients had evidence of active disease, confirmed either endoscopically or by elevated C-reactive protein and fecal calprotectin levels.[13] Participants had previously failed corticosteroid or immunosuppressant therapy.[13]
-
Randomization and Treatment: Patients were equally randomized to one of three treatment arms:
-
Placebo
-
Vercirnon 500 mg once daily
-
Vercirnon 500 mg twice daily[13]
-
-
Treatment Duration: The induction therapy phase of the study was 12 weeks.[7][13]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a clinical response at week 12, defined as a decrease in CDAI score of at least 100 points from baseline.[7][13]
-
Key Secondary Endpoint: A key secondary endpoint was the proportion of patients achieving clinical remission at week 12, defined as a CDAI score of less than 150.[7]
-
Safety and Tolerability: Adverse events were monitored and recorded throughout the study.
Experimental Workflow for SHIELD-1 Clinical Trial
Caption: Workflow of the SHIELD-1 Phase III clinical trial.
Discussion and Future Perspectives
The development of Vercirnon highlighted the potential of targeting the CCR9/CCL25 axis as a therapeutic strategy for Crohn's disease. The rationale for this approach was sound, based on the specific role of this chemokine-receptor pair in gut-tropic lymphocyte trafficking.[5][9] However, the failure of the SHIELD-1 trial to meet its primary and key secondary endpoints was a significant setback.[7][13][14]
Several factors may have contributed to this outcome. The patient population in the Phase III trial, which included individuals who had failed previous therapies, may have been more refractory to treatment.[13] Additionally, while Vercirnon demonstrated potent in vitro activity, questions remain about whether the dosing regimens used in the clinical trial achieved sufficient target engagement in the gut mucosa to elicit a robust clinical response. The need for very high doses to block receptor activation was noted as a potential issue.[10]
Despite the disappointing results for Vercirnon, the CCR9/CCL25 pathway remains a target of interest in IBD research.[15] Future efforts in this area may focus on the development of alternative CCR9 antagonists with improved pharmacokinetic and pharmacodynamic properties, or on combination therapies that target multiple inflammatory pathways. A deeper understanding of the patient subgroups most likely to respond to CCR9-targeted therapies will also be crucial for the success of future clinical trials.
Logical Relationship of Vercirnon's Development and Outcome
Caption: Vercirnon's development pathway and clinical outcome.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gsk.com [gsk.com]
- 8. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon (sodium): A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon (sodium), also known as MDI-762, CCX282-B, and GSK1605786, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides a comprehensive overview of the preclinical data for Vercirnon, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information presented is intended to serve as a technical resource for researchers and professionals involved in the development of therapeutics for inflammatory bowel disease (IBD).
Introduction
Vercirnon is an investigational orally active anti-inflammatory agent that targets the CCR9 receptor.[1] CCR9 is a key chemokine receptor expressed on T cells that migrate to the digestive tract.[1] Its natural ligand, CCL25, is expressed in the small and large intestine and is implicated in the inflammatory processes of IBD, including Crohn's disease and ulcerative colitis.[1] By blocking the CCR9/CCL25 axis, Vercirnon aims to reduce the infiltration of inflammatory cells into the gut mucosa.[2]
Mechanism of Action
Vercirnon functions as a non-competitive, allosteric antagonist of the CCR9 receptor. It binds to an intracellular site on the receptor, distinct from the orthosteric site where the endogenous ligand CCL25 binds.[3] This allosteric binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking CCR9-mediated cellular responses.[3]
Signaling Pathway
The binding of the chemokine CCL25 to the CCR9 receptor, a G-protein coupled receptor (GPCR), primarily activates Gαi and Gαq signaling pathways. This initiates a cascade of intracellular events, including calcium mobilization and the activation of pathways leading to cellular chemotaxis. Vercirnon, by binding to an intracellular allosteric site, prevents the coupling of G-proteins to the receptor, thereby inhibiting these downstream signals.
In Vitro Pharmacology
Vercirnon has demonstrated potent and selective inhibition of CCR9-mediated cellular functions in a variety of in vitro assays.
Quantitative Data
The inhibitory activity of Vercirnon has been quantified in several key assays, with the half-maximal inhibitory concentration (IC50) values summarized in the tables below.
Table 1: Inhibition of CCR9-Mediated Calcium Mobilization
| Cell Line | Ligand | Vercirnon IC50 (nM) | Reference |
| Molt-4 | CCL25 | 5.4 | [4] |
Table 2: Inhibition of CCR9-Mediated Chemotaxis
| Cell Type | Ligand | Vercirnon IC50 (nM) | Reference |
| Molt-4 cells | CCL25 | 3.4 | [4] |
| CCR9A-transfected cells | CCL25 | 2.8 | [4] |
| CCR9B-transfected cells | CCL25 | 2.6 | [4] |
| Primary CCR9-expressing cells | CCL25 | 6.8 | [4] |
| Retinoic acid-cultured human T cells (in 100% human serum) | CCL25 | 141 | [4] |
| Mouse thymocytes | CCL25 | 6.9 | [4] |
| Rat thymocytes | CCL25 | 1.3 | [4] |
Table 3: Selectivity Profile
| Receptor Family | Receptors Tested | Vercirnon IC50 | Reference |
| Chemokine Receptors | CCR1-12, CX3CR1-7 | >10 µM | [4] |
Experimental Protocols
Objective: To determine the ability of Vercirnon to inhibit CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.
Methodology:
-
Cell Culture: Molt-4 cells, a human T-lymphoblast cell line endogenously expressing CCR9, are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Loaded cells are washed and resuspended in a suitable buffer.
-
A baseline fluorescence reading is established.
-
Vercirnon at various concentrations is added to the cells and incubated.
-
CCL25 is added to stimulate calcium mobilization.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence signal over time using a fluorometric imaging plate reader or a similar instrument.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the calcium response against the concentration of Vercirnon.
Objective: To assess the inhibitory effect of Vercirnon on the migration of CCR9-expressing cells towards a CCL25 gradient.
Methodology:
-
Cell Preparation: CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) are harvested and resuspended in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or a modern equivalent with a porous membrane) is used.
-
The lower chamber is filled with assay medium containing CCL25.
-
The upper chamber is seeded with the cell suspension, pre-incubated with varying concentrations of Vercirnon.
-
-
Incubation: The chamber is incubated for a period sufficient to allow cell migration (typically a few hours).
-
Quantification of Migration: The number of cells that have migrated through the porous membrane to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other quantitative methods.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the Vercirnon concentration.
In Vivo Pharmacology
The efficacy of Vercirnon has been evaluated in preclinical animal models of inflammatory bowel disease.
TNFΔARE Mouse Model of Ileitis
The TNFΔARE mouse model is a well-established model of spontaneous, Crohn's disease-like ileitis. These mice have a deletion in the AU-rich element of the TNF-α gene, leading to overexpression of TNF-α and the development of intestinal inflammation.
Table 4: Efficacy of Vercirnon in the TNFΔARE Mouse Model
| Treatment Group | Dose (mg/kg, s.c., b.i.d.) | Incidence of Moderate to Severe Ileitis | Reference |
| Vehicle | - | 80% (approx.) | [1] |
| Vercirnon | 10 | Significant reduction | [4] |
| Vercirnon | 50 | 30% (moderate), 0% (severe) | [1][4] |
Objective: To evaluate the therapeutic efficacy of Vercirnon in reducing the severity of intestinal inflammation in the TNFΔARE mouse model.
Methodology:
-
Animal Model: TNFΔARE mice are used.
-
Dosing Regimen: Vercirnon is administered subcutaneously (s.c.) twice daily (b.i.d.) at doses of 10 and 50 mg/kg.
-
Treatment Period: Treatment is initiated at 2 weeks of age and continued until 12 weeks of age.
-
Assessment of Inflammation: At the end of the treatment period, the severity of intestinal inflammation is assessed. This typically involves:
-
Histological Analysis: Sections of the ileum are collected, fixed, and stained (e.g., with hematoxylin and eosin).
-
Histological Scoring: A blinded pathologist scores the sections based on criteria such as the extent and severity of inflammatory cell infiltration, epithelial changes, and architectural distortion.
-
-
Data Analysis: The incidence and severity of ileitis in the Vercirnon-treated groups are compared to a vehicle-treated control group.
Other Preclinical Models
Vercirnon has also shown efficacy in other preclinical models of IBD, such as the oxazolone-induced colitis model, which is a Th2-mediated model of intestinal inflammation.[5]
Pharmacokinetics
Preclinical pharmacokinetic data for Vercirnon in animal models is not extensively published in the available literature. However, it is described as being orally bioavailable.[3]
Safety Pharmacology
Detailed preclinical safety pharmacology data for Vercirnon is not widely available in the public domain. Clinical trial data has indicated that Vercirnon is generally well-tolerated.[6]
Conclusion
The preclinical data for Vercirnon (sodium) demonstrate that it is a potent and selective antagonist of the CCR9 receptor. It effectively inhibits CCR9-mediated cellular responses in vitro and demonstrates significant efficacy in reducing intestinal inflammation in relevant animal models of inflammatory bowel disease. Its mechanism as an intracellular allosteric antagonist represents a novel approach to targeting chemokine receptors. These preclinical findings provided a strong rationale for the clinical development of Vercirnon for the treatment of Crohn's disease.
References
- 1. The SAMP1/YitFc Mouse Strain: A Spontaneous Model of Crohn’s Disease-Like Ileitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel model of colitis-associated cancer in SAMP1/YitFc mice with Crohn’s disease-like ileitis | PLOS One [journals.plos.org]
- 4. Paneth cell α-defensin misfolding correlates with dysbiosis and ileitis in Crohn’s disease model mice | Life Science Alliance [life-science-alliance.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon and Crohn's Disease: A Technical History of the Clinical Trial Program
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Vercirnon (GSK1605786, formerly CCX282-B), an orally administered, selective antagonist of the C-C chemokine receptor 9 (CCR9), was a promising therapeutic candidate for the treatment of moderately to severely active Crohn's disease. The rationale for its development was based on the crucial role of the CCR9/CCL25 signaling axis in mediating the migration of inflammatory T-cells to the gastrointestinal tract. Despite promising early-phase results, the extensive Phase III clinical trial program was ultimately terminated due to a failure to meet primary efficacy endpoints. This technical guide provides a comprehensive history of the Vercirnon clinical trial program for Crohn's disease, detailing the experimental protocols, presenting quantitative data from key studies, and illustrating the core biological pathways involved.
Introduction: The Rationale for CCR9 Antagonism in Crohn's Disease
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract. A key pathological feature is the excessive infiltration of leukocytes, particularly T-lymphocytes, into the intestinal mucosa. The trafficking of these immune cells is orchestrated by a complex network of chemokines and their receptors.
The chemokine receptor CCR9 is predominantly expressed on a subset of circulating T-cells, which are programmed to home to the small intestine. Its exclusive ligand, CCL25 (also known as TECK), is constitutively expressed by epithelial cells of the small intestine. This CCR9/CCL25 interaction acts as a specific "zip code" guiding inflammatory T-cells to the gut. It was hypothesized that by blocking this interaction, Vercirnon could selectively inhibit the recruitment of pathogenic T-cells to the site of inflammation, thereby reducing the inflammatory cascade characteristic of Crohn's disease, without inducing systemic immunosuppression.
Vercirnon Clinical Trial Program Overview
The clinical development of Vercirnon for Crohn's disease was spearheaded by ChemoCentryx, who later entered into a collaboration with GlaxoSmithKline (GSK) for the Phase III program. The program encompassed a significant Phase II study (PROTECT-1) and a large-scale Phase III program (SHIELD).
Phase II Clinical Trial: PROTECT-1
The "Prospective Randomized Oral-Therapy Evaluation in Crohn's Disease Trial-1" (PROTECT-1) was a Phase II study designed to evaluate the efficacy and safety of Vercirnon in patients with moderately to severely active Crohn's disease.
Experimental Protocol: PROTECT-1
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Adult patients with a Crohn's Disease Activity Index (CDAI) score between 220 and 450.
-
Intervention:
-
Induction Phase (12 weeks): Patients were randomized to receive one of three daily doses of Vercirnon (100 mg, 200 mg, or 500 mg) or a placebo.
-
Maintenance Phase (40 weeks): Responders from the induction phase were re-randomized to receive either Vercirnon or a placebo.
-
-
Primary Efficacy Endpoints:
-
Induction of clinical response (defined as a decrease in CDAI of ≥70 points from baseline) at week 12.
-
Maintenance of clinical remission (defined as a CDAI score of <150) through week 52.
-
-
Secondary Efficacy Endpoints:
-
Clinical remission at week 12.
-
Proportion of patients with a decrease in CDAI of ≥100 points.
-
Quantitative Data: PROTECT-1 Results
The PROTECT-1 trial showed promising results, particularly at the highest dose tested.
| Endpoint | Placebo (n=110) | Vercirnon 500 mg (n=109) | p-value |
| Induction of Clinical Response (Week 12) | 49% | 61% | 0.04 |
| Induction of Clinical Remission (Week 12) | 29% | 40% | 0.08 |
| Maintenance of Clinical Remission (Week 52) | 29% | 48% | 0.04 |
Table 1: Key Efficacy Outcomes of the PROTECT-1 Phase II Trial (500 mg dose vs. Placebo).
Phase III Clinical Trial Program: SHIELD
The encouraging results from the PROTECT-1 trial led to the initiation of a large-scale Phase III program named SHIELD (Surgical site Hospital acquired Infection prEvention with Local D-PLEX), which was designed to comprehensively evaluate the efficacy and safety of Vercirnon for both induction and maintenance of remission in patients with moderately to severely active Crohn's disease. The program was intended to include four pivotal studies: SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4.
SHIELD-1: Induction of Remission
SHIELD-1 was the first of the Phase III trials to be initiated and was designed to assess the efficacy of Vercirnon for inducing a clinical response and remission.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[1]
-
Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI score of 220-450) who had an inadequate response to conventional therapies, including corticosteroids, immunomodulators, or TNF-α antagonists.[1]
-
Intervention: Patients were randomized to one of three treatment arms for a 12-week induction period:
-
Vercirnon 500 mg once daily
-
Vercirnon 500 mg twice daily
-
Placebo
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a clinical response, defined as a decrease in CDAI score of at least 100 points from baseline at week 12.[1]
-
Key Secondary Efficacy Endpoint: The proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 at week 12.[1]
The SHIELD-1 trial unfortunately failed to meet its primary and key secondary endpoints.[1]
| Endpoint | Placebo (n=203) | Vercirnon 500 mg Once Daily (n=203) | Vercirnon 500 mg Twice Daily (n=202) |
| Clinical Response (≥100 point CDAI decrease) at Week 12 | 43.8% | 49.3% | 46.5% |
| Clinical Remission (CDAI <150) at Week 12 | 28.1% | 33.5% | 30.7% |
Table 2: Primary and Key Secondary Efficacy Outcomes of the SHIELD-1 Phase III Trial.
There was no statistically significant difference observed between either of the Vercirnon treatment arms and the placebo group for the primary endpoint of clinical response at week 12.
Termination of the SHIELD Program
Following the disappointing results of the SHIELD-1 trial, GlaxoSmithKline announced in August 2013 the suspension of new recruitment and dosing in the ongoing SHIELD clinical program.[2][3] Subsequently, in September 2013, it was confirmed that the entire SHIELD program, including the planned SHIELD-2, SHIELD-3, and SHIELD-4 trials, was terminated.[4][5] The decision was based on the lack of efficacy observed in SHIELD-1, which did not support the continuation of the development program for Vercirnon in Crohn's disease.[5]
Signaling Pathways and Experimental Workflows
CCR9 Signaling Pathway in T-Cell Homing
The mechanism of action of Vercirnon is centered on the inhibition of the CCR9 receptor. The binding of the chemokine CCL25 to CCR9 on the surface of T-lymphocytes initiates a cascade of intracellular signaling events that ultimately lead to cell migration and adhesion to the intestinal endothelium.
Caption: Vercirnon blocks CCL25 binding to CCR9, inhibiting downstream signaling.
Vercirnon Clinical Trial Workflow
The clinical trial program for Vercirnon followed a standard drug development pathway, progressing from a promising Phase II study to a large, confirmatory Phase III program.
Caption: Clinical development pathway of Vercirnon for Crohn's disease.
Conclusion
The clinical development of Vercirnon for Crohn's disease represents a significant effort to target a specific mechanism of gut inflammation. While the Phase II PROTECT-1 trial provided a strong rationale for advancing the compound, the large-scale Phase III SHIELD-1 study did not demonstrate a statistically significant clinical benefit over placebo. The failure of the SHIELD-1 trial led to the discontinuation of the entire Vercirnon clinical development program for Crohn's disease. This outcome underscores the challenges of translating promising early-phase results into late-stage clinical success, particularly in a complex and heterogeneous disease like Crohn's. The history of Vercirnon serves as a valuable case study for researchers and drug development professionals in the field of inflammatory bowel disease, highlighting the importance of robust clinical trial design and the inherent risks in pharmaceutical research and development.
References
- 1. GSK phase III SHIELD-1 study of vercirnon to treat Crohn’s disease fails to meet primary endpoint [pharmabiz.com]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Vercirnon (Avacopan/CCX168): An In-depth Technical Guide to In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Vercirnon, also known as Avacopan or by its developmental code, CCX168. Vercirnon is an orally administered, selective antagonist of the human C5a receptor (C5aR1), a key driver of inflammation. This document details the mechanism of action, experimental protocols, and quantitative outcomes from pivotal preclinical and clinical studies, presenting the data in a clear and accessible format for scientific professionals.
Core Mechanism of Action: C5aR1 Antagonism
Vercirnon exerts its anti-inflammatory effects by selectively blocking the interaction of the potent anaphylatoxin C5a with its receptor, C5aR1, which is primarily expressed on the surface of inflammatory cells such as neutrophils. This targeted action inhibits the downstream signaling cascade responsible for neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators, without affecting the formation of the membrane attack complex (MAC), a crucial component of the innate immune system's defense against pathogens.
Caption: Vercirnon blocks C5a binding to C5aR1, inhibiting downstream inflammatory responses.
Preclinical In Vivo Pharmacodynamics
Vercirnon has been evaluated in various animal models of inflammatory and autoimmune diseases, demonstrating its potent anti-inflammatory properties.
A common preclinical model to assess the efficacy of C5aR1 antagonists is the anti-myeloperoxidase (MPO) antibody-induced glomerulonephritis model in mice, which mimics key aspects of human ANCA-associated vasculitis.
Caption: Workflow for evaluating Vercirnon in a mouse model of ANCA-associated vasculitis.
| Parameter | Vehicle Control | Vercirnon (CCX168) | % Reduction | Study Model |
| Glomerular Crescent Formation | 60-80% | <10% | >80% | Murine anti-MPO vasculitis |
| Urinary Albumin/Creatinine Ratio | High | Near Baseline | Significant Reduction | Murine anti-MPO vasculitis |
| Neutrophil Infiltration (Kidney) | Extensive | Minimal | Significant Reduction | Murine anti-MPO vasculitis |
Note: The values presented are approximations based on published data and may vary between specific studies.
Clinical In Vivo Pharmacodynamics
The pharmacodynamic effects of Vercirnon have been extensively studied in human clinical trials, particularly in patients with ANCA-associated vasculitis.
Clinical trials in patients with ANCA-associated vasculitis typically involve the following:
-
Patient Population: Adults with a diagnosis of active ANCA-associated vasculitis.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Treatment Arms:
-
Standard of care (glucocorticoids + cyclophosphamide or rituximab) + Placebo
-
Standard of care (with reduced or eliminated glucocorticoids) + Vercirnon (e.g., 30 mg twice daily)
-
-
Primary Endpoints:
-
Birmingham Vasculitis Activity Score (BVAS) response at a specified time point (e.g., week 26).
-
Sustained remission at a later time point (e.g., week 52).
-
-
Pharmacodynamic Assessments:
-
Serial blood sampling to measure neutrophil counts, C5a levels, and other inflammatory markers.
-
Assessment of C5aR1 receptor occupancy on circulating neutrophils.
-
| Parameter | Placebo Group | Vercirnon (Avacopan) Group | Key Finding |
| BVAS Remission at Week 26 | Varies by trial | Non-inferior or superior to standard of care | Vercirnon is effective in achieving disease remission. |
| Sustained Remission at Week 52 | Varies by trial | Superior to standard of care | Vercirnon demonstrates durable efficacy. |
| Glucocorticoid-Related Toxicity | Higher | Lower | Vercirnon allows for significant reduction in glucocorticoid use. |
| Neutrophil C5aR1 Occupancy | N/A | >90% | Target engagement is achieved at therapeutic doses. |
Note: Data is generalized from results of trials such as the ADVOCATE study. Specific percentages and p-values can be found in the primary publications.
Summary and Conclusion
Vercirnon (Avacopan/CCX168) is a potent and selective C5aR1 antagonist with a well-defined in vivo pharmacodynamic profile. Preclinical studies in animal models of inflammation have demonstrated its ability to significantly reduce tissue damage and inflammatory cell infiltration. These findings have been translated into the clinical setting, where Vercirnon has proven to be an effective therapy for ANCA-associated vasculitis, enabling a reduction in glucocorticoid-related toxicity while achieving and sustaining disease remission. The targeted mechanism of Vercirnon, focusing on the C5a-C5aR1 axis, represents a significant advancement in the treatment of complement-driven inflammatory diseases.
Methodological & Application
Application Notes and Protocols for Vercirnon: An In Vitro Analysis of CCR9 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (also known as CCX282-B or GSK1605786) is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1] Contrary to the topic's initial premise, Vercirnon does not target sodium channels. Its mechanism of action is centered on the allosteric inhibition of CCR9, a key receptor in the trafficking of immune cells to the gastrointestinal tract.[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of Vercirnon's activity as a CCR9 antagonist.
Vercirnon binds to an intracellular allosteric site on the CCR9 receptor.[2][3] This binding prevents the coupling of G-proteins, thereby blocking the downstream signaling cascades that lead to chemotaxis and calcium mobilization.[1][2] Understanding the in vitro pharmacology of Vercirnon is crucial for its development and for the investigation of CCR9 biology in inflammatory conditions such as Crohn's disease.[4]
Quantitative Data Summary
The following table summarizes the in vitro potency of Vercirnon in various functional assays as reported in the literature.
| Assay Type | Cell Line/System | Ligand | IC50 (nM) |
| Chemotaxis | Molt-4 cells | CCL25 | 3.4 |
| Calcium Mobilization | Molt-4 cells | CCL25 | 5.4 |
| Chemotaxis | Baf-3/CCR9A cells | CCL25 | 2.8 |
| Chemotaxis | Baf-3/CCR9B cells | CCL25 | 2.6 |
| Gαi Coupling | Recombinant systems | - | 3.99 |
| Chemotaxis | CCX025 (another CCR9 antagonist) in Molt-4 cells | CCL25 | 23 (in buffer), 78 (in human serum) |
Signaling Pathway of Vercirnon at the CCR9 Receptor
The following diagram illustrates the signaling pathway of the CCR9 receptor and the mechanism of action of Vercirnon. Under normal physiological conditions, the binding of the chemokine CCL25 to the CCR9 receptor induces a conformational change that facilitates the coupling of intracellular G-proteins. This initiates a signaling cascade leading to cellular responses such as chemotaxis. Vercirnon, as an intracellular allosteric antagonist, binds to a site on the receptor distinct from the CCL25 binding site.[2][3] This binding event stabilizes the receptor in an inactive conformation, preventing G-protein engagement and thereby inhibiting downstream signaling.[1][2]
Experimental Protocol: In Vitro Chemotaxis Assay
This protocol details a common method for assessing the antagonist activity of Vercirnon on CCR9-mediated cell migration.
1. Objective: To determine the dose-dependent inhibition of CCL25-induced chemotaxis of CCR9-expressing cells by Vercirnon.
2. Materials:
-
Cells: A cell line endogenously expressing CCR9 (e.g., Molt-4 T-cells) or a cell line stably transfected with human CCR9 (e.g., Ba/F3-CCR9).[5]
-
Reagents:
-
Recombinant Human CCL25
-
Vercirnon
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Cell migration detection dye (e.g., CyQUANT)
-
-
Apparatus:
-
Chemotaxis chambers (e.g., Transwell plates with 5 µm pore size inserts)
-
Multi-well plate reader with fluorescence detection
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
3. Experimental Workflow:
4. Detailed Methodology:
-
Cell Preparation:
-
Culture CCR9-expressing cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest cells by centrifugation and wash twice with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer to a final concentration of 1 x 10^6 cells/mL.
-
Assess cell viability using Trypan Blue; viability should be >95%.
-
-
Assay Procedure:
-
To the lower wells of the chemotaxis plate, add chemotaxis buffer containing a pre-determined optimal concentration of CCL25 (e.g., the EC50 concentration for chemotaxis). Include wells with buffer alone as a negative control.
-
In a separate plate, prepare serial dilutions of Vercirnon.
-
In microcentrifuge tubes, mix the cell suspension with the Vercirnon dilutions (or vehicle control) and pre-incubate for 15-30 minutes at room temperature.
-
Add 100 µL of the cell/compound mixture to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the chemotaxis plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 90-120 minutes.
-
Following incubation, carefully remove the inserts.
-
To quantify the migrated cells, add a cell lysis and detection solution (e.g., CyQUANT GR dye in lysis buffer) to the lower wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for CyQUANT).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer only) from all readings.
-
Determine the fluorescence corresponding to 100% migration (cells migrated to CCL25 with vehicle control).
-
Calculate the percentage of inhibition for each Vercirnon concentration.
-
Plot the percent inhibition against the log of the Vercirnon concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Note on Sodium Channel Assays
While Vercirnon is not a sodium channel modulator, for the benefit of researchers interested in this area, a common in vitro method for assessing sodium channel activity is the fluorescence-based membrane potential assay .[6][7]
Principle: This assay utilizes voltage-sensitive fluorescent dyes (e.g., FRET-based dyes) to measure changes in cell membrane potential.[6] In a typical setup for screening inhibitors, cells stably expressing a specific voltage-gated sodium channel subtype are used. A sodium channel activator (e.g., veratridine) is added to open the channels, causing an influx of Na+ ions and depolarizing the cell membrane.[7][8] This change in membrane potential is detected as a change in fluorescence. Test compounds are pre-incubated with the cells, and their ability to inhibit the activator-induced depolarization is quantified.[6] This high-throughput method is suitable for identifying and characterizing sodium channel blockers.[9][10]
References
- 1. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 2. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. ionbiosciences.com [ionbiosciences.com]
Vercirnon (Sodium): Application Notes and Protocols for Studying T-Cell Homing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon, also known as GSK-1605786 or CCX282-B, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 plays a pivotal role in the migration of T-cells to the small intestine by interacting with its exclusive ligand, CCL25 (TECK), which is primarily expressed in the small intestine.[3][4] This targeted mechanism of action makes Vercirnon a valuable tool for investigating the processes of T-cell homing, particularly in the context of inflammatory bowel diseases (IBD) such as Crohn's disease. Vercirnon functions as an allosteric antagonist, binding to the intracellular side of the CCR9 receptor and thereby preventing G-protein coupling and subsequent downstream signaling.[1][5]
These application notes provide a comprehensive overview of Vercirnon, including its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed protocols for its use in studying T-cell homing.
Mechanism of Action
Vercirnon is an orally bioavailable, selective antagonist of the CCR9 receptor.[1][2] The interaction between CCR9 on the surface of T-cells and its ligand CCL25 in the small intestine is a critical step in the process of T-cell homing to this tissue. By blocking this interaction, Vercirnon inhibits the migration of pathogenic T-cells into the gut mucosa, thereby reducing inflammation. Vercirnon's unique mechanism involves binding to an allosteric site on the intracellular domain of the CCR9 receptor, which prevents the conformational changes necessary for G-protein activation and downstream signaling cascades that lead to cell migration.[1][5]
Data Presentation
In Vitro Efficacy of Vercirnon
| Assay | Cell Line/Primary Cells | Parameter Measured | Vercirnon IC50 (nM) | Reference |
| Ca2+ Mobilization | Molt-4 cells | Inhibition of CCR9-mediated Ca2+ mobilization | 5.4 | [2] |
| Chemotaxis | Molt-4 cells | Inhibition of CCR9-mediated chemotaxis | 3.4 | [2] |
| Chemotaxis | CCR9A splice form | Inhibition of CCL25-directed chemotaxis | 2.8 | [2] |
| Chemotaxis | CCR9B splice form | Inhibition of CCL25-directed chemotaxis | 2.6 | [2] |
| Chemotaxis | Primary CCR9-expressing cells | Inhibition of chemotaxis to CCL25 | 6.8 | [2] |
| Chemotaxis | Retinoic acid-cultured human T-cells (in 100% human AB serum) | Inhibition of CCL25-mediated chemotaxis | 141 | [2] |
| Chemotaxis | Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | [2] |
| Chemotaxis | Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | [2] |
Preclinical In Vivo Efficacy of Vercirnon in a Mouse Model of Ileitis
| Model | Treatment Group | Outcome | Result | Reference |
| TNFΔARE Mouse Model | Vehicle | Severity of intestinal inflammation at 12 weeks | 60% severe/very severe, 20% moderate | [6] |
| TNFΔARE Mouse Model | Vercirnon (10 mg/kg, b.i.d.) | Severity of intestinal inflammation at 12 weeks | 60% of mice scored as normal | [6] |
| TNFΔARE Mouse Model | Vercirnon (50 mg/kg, b.i.d.) | Severity of intestinal inflammation at 12 weeks | 30% moderate inflammation, 0% severe/very severe | [6] |
Clinical Efficacy of Vercirnon in Crohn's Disease (Phase II & III Trials)
Phase II Study (NCT00306215) [7]
| Treatment Group | N | Clinical Response at Week 12 (≥70-point drop in CDAI) | Clinical Remission at Week 52 (CDAI <150) |
| Placebo | 115 | 47% | 31% |
| Vercirnon 500 mg once daily | 110 | 61% (p=0.039 vs. placebo) | 47% (p=0.012 vs. placebo) |
Phase III SHIELD-1 Study
| Treatment Group | N | Clinical Response at Week 12 (≥100-point drop in CDAI) | Clinical Remission at Week 12 (CDAI <150) |
| Placebo | 203 | 25.1% | Not reported as key secondary endpoint not met |
| Vercirnon 500 mg once daily | 203 | 27.6% (p=0.546 vs. placebo) | Not reported as key secondary endpoint not met |
| Vercirnon 500 mg twice daily | 202 | 27.2% (p=0.648 vs. placebo) | Not reported as key secondary endpoint not met |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro T-Cell Chemotaxis Assay
This protocol is adapted from standard transwell migration assays used to assess the effect of chemokine receptor antagonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a CCR9-expressing T-cell line (e.g., Molt-4)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Recombinant human CCL25 (TECK)
-
Vercirnon (sodium salt)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture CCR9-expressing T-cells in complete RPMI 1640 medium.
-
Prior to the assay, wash the cells and resuspend in serum-free RPMI 1640 medium. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a stock solution of Vercirnon in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free RPMI 1640 medium to achieve the desired final concentrations.
-
Pre-incubate the T-cells with various concentrations of Vercirnon or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI 1640 medium containing a predetermined optimal concentration of CCL25 (chemoattractant). Include wells with medium alone as a negative control.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the insert.
-
Determine the IC50 value of Vercirnon by plotting the percentage of inhibition of chemotaxis against the log concentration of Vercirnon and fitting the data to a four-parameter logistic curve.
-
In Vivo Murine Model of Colitis (DSS-Induced)
This protocol describes a common method for inducing colitis in mice to study the effects of therapeutic agents on T-cell homing and intestinal inflammation.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
Vercirnon
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Animal caging and husbandry supplies
-
Materials for tissue collection and processing (e.g., formalin, OCT compound)
Procedure:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days. The concentration and duration may need to be optimized based on the DSS batch and mouse strain.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
-
Vercirnon Administration:
-
Prepare a suspension of Vercirnon in the vehicle at the desired concentration.
-
Beginning on day 0 of DSS administration, treat mice daily with Vercirnon (e.g., 10-50 mg/kg) or vehicle via oral gavage.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 7), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect sections of the colon for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for isolating lamina propria lymphocytes.
-
Isolate mesenteric lymph nodes (MLNs) for flow cytometric analysis of T-cell populations.
-
-
T-cell Infiltration Analysis:
-
Immunohistochemistry (IHC): Stain paraffin-embedded colon sections with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to visualize and quantify T-cell infiltration into the intestinal mucosa.
-
Flow Cytometry: Prepare single-cell suspensions from the colonic lamina propria and MLNs. Stain with fluorescently labeled antibodies against T-cell markers and CCR9 to determine the number and percentage of different T-cell subsets.
-
-
Data Analysis:
-
Compare the DAI scores, colon length, histological scores, and T-cell numbers between the Vercirnon-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
Vercirnon is a well-characterized CCR9 antagonist that serves as a valuable research tool for elucidating the role of the CCR9-CCL25 axis in T-cell homing to the small intestine. Despite its failure to meet primary endpoints in Phase III clinical trials for Crohn's disease, the preclinical and Phase II data demonstrate its biological activity. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at further understanding T-cell trafficking in health and disease.
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. The TNFΔARE Mouse as a Model of Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Notes and Protocols for Vercirnon (Sodium) Efficacy Testing in Animal Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (sodium), also known as CCX282-B or GSK-1605786, is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The primary mechanism of action of Vercirnon is the inhibition of T cell trafficking to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel disease (IBD).[1][2] CCR9 is expressed on a subset of circulating T lymphocytes, and its ligand, CCL25, is constitutively expressed in the small intestine and can be upregulated in the colon during inflammation. By blocking the CCR9/CCL25 interaction, Vercirnon aims to reduce the accumulation of inflammatory cells in the gut mucosa.[1][3]
While Vercirnon showed promise in early clinical trials for Crohn's disease, it did not meet its primary endpoints in a Phase 3 study, potentially due to a suboptimal pharmacokinetic profile.[4][5] Nevertheless, preclinical studies in relevant animal models have demonstrated its efficacy in ameliorating intestinal inflammation. These application notes provide detailed protocols for utilizing appropriate animal models to test the efficacy of Vercirnon and similar CCR9 antagonists.
Signaling Pathway of Vercirnon's Mechanism of Action
Caption: Vercirnon blocks the CCL25/CCR9 signaling pathway, inhibiting T-cell migration and subsequent inflammation in the gut.
Recommended Animal Models for Vercirnon Efficacy Testing
A variety of animal models are available to study IBD, each with distinct advantages and limitations. The choice of model should be guided by the specific scientific question and the aspect of IBD pathogenesis being investigated.[6][7]
| Animal Model | Type | Key Characteristics | Relevance to Vercirnon |
| TNFΔARE Mouse | Genetically Engineered | Spontaneous development of Crohn's-like ileitis due to overexpression of TNF-α.[8][9] | Validated model for Vercirnon efficacy. [10][11] |
| mdr1a-/- Mouse | Genetically Engineered | Spontaneous development of colitis resembling human ulcerative colitis. | Demonstrated efficacy of CCR9 antagonists. [12][13] |
| DSS-Induced Colitis | Chemically Induced | Acute or chronic colitis induced by dextran sulfate sodium in drinking water. Models epithelial barrier dysfunction. | Suitable for testing agents that modulate innate and adaptive immune responses. |
| TNBS-Induced Colitis | Chemically Induced | T-cell mediated transmural inflammation resembling Crohn's disease, induced by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid.[7] | Relevant for studying therapies targeting T-cell mediated inflammation. |
| CD4+ T-Cell Transfer | Adoptive Transfer | Induction of chronic colitis in immunodeficient mice by transferring naïve CD4+ T-cells.[14] | Ideal for investigating the role of T-cells in IBD pathogenesis and the efficacy of T-cell modulating therapies. |
Experimental Protocols
TNFΔARE Mouse Model of Spontaneous Ileitis
This model is highly relevant for Vercirnon testing as it recapitulates key features of Crohn's disease and has been used in preclinical efficacy studies of Vercirnon (CCX282-B).[10][11]
Experimental Workflow:
Caption: Workflow for Vercirnon efficacy testing in the TNFΔARE mouse model.
Protocol:
-
Animals: Heterozygous TNFΔARE mice on a C57BL/6 background.
-
Housing: House animals under specific pathogen-free (SPF) conditions.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Vercirnon 10 mg/kg, Vercirnon 50 mg/kg). A group size of at least 10 mice is recommended.
-
Vercirnon Administration:
-
Prepare Vercirnon (sodium) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer Vercirnon or vehicle orally (p.o.) twice daily (b.i.d.) starting from 2 weeks of age and continuing until 12 weeks of age.[11]
-
-
Monitoring:
-
Record body weight weekly.
-
Monitor for clinical signs of disease such as ruffled fur, hunched posture, and diarrhea.
-
-
Termination and Sample Collection:
-
At 12 weeks of age, euthanize mice by an approved method.
-
Collect the terminal ileum for histological analysis and biomarker assessment.
-
-
Efficacy Assessment:
-
Histological Scoring: Fix the terminal ileum in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity (e.g., on a scale of 0-4: normal, mild, moderate, severe, very severe).
-
Biomarker Analysis: Homogenize a portion of the ileum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-17) by ELISA or multiplex assay. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
-
Quantitative Efficacy Data for Vercirnon in TNFΔARE Mice:
| Treatment Group | Dose (mg/kg, b.i.d.) | Histological Score Distribution |
| Vehicle | 0 | 20% Normal, 20% Moderate, 60% Severe/Very Severe |
| Vercirnon | 10 | 60% Normal, 40% Mild/Moderate |
| Vercirnon | 50 | 70% Normal, 30% Mild/Moderate, 0% Severe/Very Severe |
Data adapted from preclinical studies of CCX282-B.[11][15]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for its simplicity and reproducibility in inducing colitis that resembles ulcerative colitis.
Protocol:
-
Animals: C57BL/6 or BALB/c mice (8-12 weeks old).
-
Induction of Acute Colitis:
-
Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 days.
-
-
Vercirnon Administration:
-
Administer Vercirnon or vehicle orally once or twice daily, starting concurrently with or prior to DSS administration.
-
-
Monitoring:
-
Record daily body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
Euthanize mice at the end of the DSS administration period.
-
Collect the colon and measure its length.
-
-
Efficacy Assessment:
-
DAI Score: A composite score of weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Inflammation leads to colon shortening.
-
Histological Scoring: H&E staining of colon sections to assess inflammation, crypt damage, and ulceration.
-
MPO Assay: To quantify neutrophil infiltration in the colon.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a T-cell-mediated transmural inflammation that mimics some aspects of Crohn's disease.
Protocol:
-
Animals: SJL/J or BALB/c mice (8-12 weeks old).
-
Induction of Colitis:
-
Sensitize mice by applying TNBS to the skin (optional).
-
Anesthetize mice and intrarectally administer TNBS (1-2.5 mg) dissolved in ethanol (e.g., 50%).
-
-
Vercirnon Administration:
-
Administer Vercirnon or vehicle orally, typically starting before TNBS administration and continuing for 3-7 days after.
-
-
Monitoring and Efficacy Assessment:
-
Similar to the DSS model, monitor body weight and clinical signs.
-
Assess colon weight-to-length ratio, histological damage, and cytokine levels (e.g., IFN-γ, TNF-α).
-
CD4+ T-Cell Transfer Model of Colitis
This model is ideal for studying the role of T-cells in chronic colitis and the efficacy of T-cell-targeted therapies.
Protocol:
-
Animals:
-
Donor Mice: Wild-type mice (e.g., C57BL/6 or BALB/c).
-
Recipient Mice: Immunodeficient mice (e.g., RAG1-/- or SCID).
-
-
Cell Isolation and Transfer:
-
Isolate CD4+ T-cells from the spleens of donor mice.
-
Purify the naïve T-cell population (CD4+CD45RBhigh) by cell sorting.
-
Inject approximately 4-5 x 105 naïve T-cells intraperitoneally into recipient mice.
-
-
Vercirnon Administration:
-
Begin Vercirnon or vehicle administration at the time of cell transfer or after the onset of clinical signs (typically 2-4 weeks post-transfer).
-
-
Monitoring and Efficacy Assessment:
-
Monitor body weight and clinical signs for 4-8 weeks.
-
At termination, assess colon histology, and isolate lamina propria lymphocytes for flow cytometric analysis of T-cell populations and cytokine production.
-
Efficacy Endpoint Measurement Protocols
Histological Scoring of Colitis
-
Procedure:
-
Fix colon tissue in 10% neutral buffered formalin.
-
Process and embed in paraffin.
-
Cut 5 µm sections and stain with H&E.
-
Score slides in a blinded manner for:
-
Severity of inflammation (0-3: none, slight, moderate, severe).
-
Extent of inflammation (0-3: mucosa, mucosa and submucosa, transmural).
-
Crypt damage (0-4: none to complete loss).
-
Percentage of area involved.
-
-
Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is a quantitative measure of neutrophil infiltration.
-
Procedure:
-
Homogenize a pre-weighed piece of colon tissue in a buffer containing hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity relative to a standard and express as units per gram of tissue.
-
Cytokine Analysis
-
Procedure:
-
Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge and collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-1β, IL-17) in the supernatant using commercially available ELISA kits or multiplex bead-based assays.
-
Normalize cytokine levels to the total protein concentration of the homogenate.
-
Conclusion
The selection of an appropriate animal model is critical for the preclinical evaluation of Vercirnon and other CCR9 antagonists. The TNFΔARE mouse model is a particularly relevant choice, as it spontaneously develops Crohn's-like ileitis and has been successfully used to demonstrate the in vivo efficacy of Vercirnon. For investigating effects on colitis, chemically induced models like DSS and TNBS, and the T-cell transfer model offer robust and well-characterized platforms. By following these detailed protocols and utilizing a comprehensive set of efficacy endpoints, researchers can effectively assess the therapeutic potential of novel IBD drug candidates.
References
- 1. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The TNF ΔARE mouse as a model of intestinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Vercirnon (Sodium) in Murine Colitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vercirnon (sodium), a selective CCR9 antagonist, in preclinical mouse models of colitis. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing studies to evaluate the therapeutic potential of Vercirnon.
Introduction
Vercirnon, also known as CCX282-B or GSK1605786A, is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1] CCR9 and its ligand, CCL25, play a crucial role in the migration of T cells to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel disease (IBD).[2] By blocking the CCR9/CCL25 axis, Vercirnon aims to reduce the infiltration of inflammatory cells into the gut mucosa. While clinical trials in Crohn's disease have yielded mixed results, preclinical studies in mouse models of colitis have demonstrated the potential of Vercirnon to ameliorate intestinal inflammation.[2][3]
Data Summary: Vercirnon Dosage in Mouse Colitis Models
The following tables summarize the key dosage and administration details for Vercirnon (CCX282-B) in two commonly used mouse models of colitis.
Table 1: Vercirnon (CCX282-B) Dosage in the mdr1a-/- Mouse Model of Ulcerative Colitis
| Parameter | Details | Reference |
| Mouse Model | mdr1a-/- (FVB background) | [2] |
| Disease Induction | Spontaneous colitis development | [2] |
| Compound | CCX282-B (Vercirnon) | [2] |
| Dosage | 50 mg/kg | [2] |
| Administration Route | Oral gavage | [2] |
| Frequency | Twice daily | [2] |
| Vehicle | 5% Cremophor | [2] |
| Treatment Duration | Prophylactic (starting at 11 weeks of age) or therapeutic (starting at 16 weeks of age) | [2] |
| Key Findings | Blocked colitis-associated weight loss and reduced colonic remodeling. | [2] |
Table 2: Vercirnon Dosage in the TNFΔARE Mouse Model of Crohn's Disease-like Ileitis
| Parameter | Details | Reference |
| Mouse Model | TNFΔARE | [4] |
| Disease Induction | Spontaneous development of ileitis due to TNF-α overexpression. | [4] |
| Compound | Vercirnon (CCX282-B) | [4] |
| Dosage | 10 mg/kg and 50 mg/kg | [4] |
| Administration Route | Oral | [4] |
| Frequency | Twice per day | [4] |
| Vehicle | Not specified | [4] |
| Treatment Duration | From 2 weeks of age until 12 weeks of age. | [4] |
| Key Findings | Robust inhibition of inflammation and histopathologic normalization of the ileum. | [4] |
Experimental Protocols
Protocol 1: Vercirnon Administration in the mdr1a-/- Mouse Model of Colitis
1. Materials:
- Vercirnon (sodium salt)
- Cremophor EL (Sigma-Aldrich)
- Sterile phosphate-buffered saline (PBS)
- mdr1a-/- mice (e.g., on an FVB background)
- Oral gavage needles (20-22 gauge, curved)
- Standard laboratory equipment (vortex mixer, magnetic stirrer, etc.)
2. Preparation of Vercirnon Dosing Solution (50 mg/kg in 5% Cremophor):
- Calculate the required amount of Vercirnon and vehicle based on the number of mice and their average weight. Assume a dosing volume of 10 mL/kg.
- Prepare a 5% (v/v) Cremophor solution by adding 5 mL of Cremophor EL to 95 mL of sterile PBS.
- Warm the 5% Cremophor solution to approximately 40-50°C to aid in the dissolution of Vercirnon.
- Slowly add the calculated amount of Vercirnon (sodium) powder to the warm vehicle while stirring continuously with a magnetic stirrer until fully dissolved.
- Allow the solution to cool to room temperature before administration.
3. Animal Dosing Procedure:
- House mdr1a-/- mice under specific pathogen-free conditions. Colitis typically develops spontaneously in these mice.[5]
- For prophylactic treatment, begin dosing at 11 weeks of age. For therapeutic treatment, start dosing at the onset of colitis symptoms (e.g., weight loss), around 16 weeks of age.[2]
- Administer the Vercirnon solution orally via gavage at a dose of 50 mg/kg, twice daily.
- Monitor mice regularly for body weight, stool consistency, and signs of distress.
4. Assessment of Colitis Severity:
- Histological Analysis:
- At the end of the study, euthanize mice and collect colon tissue.
- Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.
- Score the sections for inflammation, crypt damage, and epithelial ulceration using a standardized scoring system (see Table 3).[6]
- Cytokine Analysis:
- Homogenize a section of the colon in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the homogenate and collect the supernatant.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-17) in the supernatant using a multiplex bead-based immunoassay or ELISA.[7]
Protocol 2: Vercirnon Administration in the TNFΔARE Mouse Model of Ileitis
1. Materials:
- Vercirnon (sodium salt)
- Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
- TNFΔARE mice
- Oral gavage needles
- Standard laboratory equipment
2. Preparation of Vercirnon Dosing Solution (10 and 50 mg/kg):
- Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
- Suspend the calculated amount of Vercirnon (sodium) in the vehicle to achieve the desired concentrations for 10 mg/kg and 50 mg/kg doses.
- Ensure the suspension is homogenous by vortexing or stirring before each administration.
3. Animal Dosing Procedure:
- Begin dosing TNFΔARE mice at 2 weeks of age and continue until 12 weeks of age.[4]
- Administer the Vercirnon suspension orally at a dose of either 10 mg/kg or 50 mg/kg, twice daily.
- Monitor mice for signs of ileitis, such as weight loss and hunched posture.
4. Assessment of Ileitis Severity:
- Histological Analysis:
- At 12 weeks of age, collect the ileum from euthanized mice.
- Process the tissue for H&E staining as described in Protocol 1.
- Score the ileal sections for inflammation and tissue damage.[4]
- Cytokine Analysis:
- Perform cytokine analysis on ileal tissue homogenates as described in Protocol 1.
Table 3: Histological Scoring System for Murine Colitis
| Parameter | Score | Description |
| Inflammation | 0 | None |
| 1 | Mild infiltration of inflammatory cells in the lamina propria | |
| 2 | Moderate infiltration in the lamina propria and submucosa | |
| 3 | Severe transmural inflammation | |
| Crypt Damage | 0 | Intact crypts |
| 1 | Loss of the basal one-third of crypts | |
| 2 | Loss of the basal two-thirds of crypts | |
| 3 | Complete loss of crypts | |
| Epithelial Ulceration | 0 | No ulceration |
| 1 | 1-2 focal ulcerations | |
| 2 | 3-4 focal ulcerations | |
| 3 | Extensive ulceration |
This is a generalized scoring system and may need to be adapted based on the specific mouse model and experimental design.[6]
Visualizations
CCR9 Signaling Pathway
The binding of the chemokine CCL25 to its receptor CCR9 on the surface of T-lymphocytes initiates a signaling cascade that is crucial for their migration to the gut. This process is primarily mediated through G-protein coupled signaling, leading to the activation of downstream pathways such as the PI3K/Akt pathway. This ultimately results in cellular changes that promote chemotaxis and cell survival.[4]
Caption: CCR9 signaling pathway and the inhibitory action of Vercirnon.
Experimental Workflow for Vercirnon in Mouse Colitis Models
The following diagram outlines the general experimental workflow for evaluating the efficacy of Vercirnon in a mouse model of colitis.
Caption: General experimental workflow for Vercirnon studies in mouse colitis models.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biorxiv.org [biorxiv.org]
- 7. socmucimm.org [socmucimm.org]
Solubilizing Vercirnon (Sodium) for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon, also known as GSK-1605786A, is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9). CCR9 plays a critical role in the migration of immune cells, particularly T cells, to the gastrointestinal tract, making it a therapeutic target for inflammatory bowel diseases such as Crohn's disease. Vercirnon functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor and inhibiting G-protein coupling, which in turn blocks downstream signaling pathways.[1] This document provides detailed protocols for the solubilization and use of Vercirnon (sodium) in cell culture applications.
Chemical Properties of Vercirnon (Sodium)
A clear understanding of the chemical properties of Vercirnon (sodium) is essential for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀ClN₂O₄S.Na | [2][3] |
| Molecular Weight | 466.91 g/mol | [2][3] |
| Appearance | Solid powder | |
| Solubility | ||
| DMSO | Soluble | [4] |
| Water | Sparingly soluble | [5][6] |
| Ethanol | Sparingly soluble | [5] |
Recommended Protocol for Solubilizing and Using Vercirnon (Sodium) in Cell Culture
This protocol outlines the steps for preparing a stock solution of Vercirnon (sodium) and its subsequent use in cell culture experiments.
Materials
-
Vercirnon (sodium) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Target cells (e.g., Molt-4, HEK293T)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Water bath
Protocol for Preparation of a 10 mM Vercirnon (Sodium) Stock Solution in DMSO
-
Calculate the required mass of Vercirnon (sodium):
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of Vercirnon (sodium) powder (Molecular Weight = 466.91 g/mol ).
-
Calculation: 0.01 mol/L * 0.001 L * 466.91 g/mol = 0.00467 g = 4.67 mg.
-
-
Dissolution in DMSO:
-
Aseptically add the weighed Vercirnon (sodium) powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be required. Visually inspect to ensure complete dissolution.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for DMSO-based solutions due to the potential for filter incompatibility.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Diluting Vercirnon (Sodium) in Cell Culture Medium
-
Thaw the stock solution:
-
Thaw the required aliquot of the 10 mM Vercirnon (sodium) stock solution at room temperature.
-
-
Prepare working solutions:
-
Perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation of the compound, add the Vercirnon (sodium) stock solution to the cell culture medium and mix immediately and thoroughly. Do not add medium to the concentrated DMSO stock.
-
-
Control for DMSO concentration:
-
It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including vehicle controls.
-
The final DMSO concentration should ideally be kept at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[7][8] However, the tolerance to DMSO can be cell line-dependent and should be determined empirically.
-
Example Dilution Calculation
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilution factor: 10,000 µM / 10 µM = 1000
-
Volume of stock solution needed: 1000 µL / 1000 = 1 µL
-
Add 1 µL of the 10 mM Vercirnon (sodium) stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for evaluating the effect of Vercirnon on a cell-based assay, such as a chemotaxis or signaling inhibition assay.
CCR9 Signaling Pathway and Mechanism of Vercirnon Action
Vercirnon inhibits the signaling cascade initiated by the binding of the chemokine CCL25 to its receptor, CCR9. CCR9 is a G-protein coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins.[9] The downstream signaling involves the activation of the PI3K/AKT pathway, leading to the modulation of several key cellular processes.[10][11][12]
Summary of In Vitro Activity of Vercirnon
The following table summarizes the reported in vitro efficacy of Vercirnon in various cell-based assays.
| Assay | Cell Line | IC₅₀ | Reference |
| CCR9-mediated Ca²⁺ Mobilization | Molt-4 | 5.4 nM | |
| CCR9-mediated Chemotaxis | Molt-4 | 3.4 nM | |
| CCL25-directed Chemotaxis (CCR9A) | - | 2.8 nM | |
| CCL25-directed Chemotaxis (CCR9B) | - | 2.6 nM |
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the successful solubilization and application of Vercirnon (sodium) in cell culture experiments. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results. Researchers should always perform initial dose-response and cytotoxicity experiments to determine the optimal working concentrations for their specific cell lines and assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
Application Notes and Protocols: Immunohistochemistry for CCR9 Inhibition by Vercirnon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (also known as CCX282-B or GSK-1605786) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9, expressed on the surface of memory/effector CD4+ T cells, plays a crucial role in the migration of these cells to the small intestine by binding to its ligand, CCL25 (TECK).[2] This targeted trafficking of immune cells is a key process in the pathogenesis of inflammatory bowel diseases (IBD), particularly Crohn's disease.[1][2] By blocking the CCR9/CCL25 interaction, Vercirnon aims to inhibit the recruitment of lymphocytes to the intestinal mucosa, thereby reducing inflammation.[2]
These application notes provide detailed protocols for the immunohistochemical analysis of CCR9 expression in intestinal tissues and in vitro assays to characterize the inhibitory effects of Vercirnon.
Data Presentation: In Vitro Pharmacology of Vercirnon
The following tables summarize the in vitro pharmacological data for Vercirnon, demonstrating its potency and selectivity for the CCR9 receptor.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Ca2+ Mobilization) | Molt-4 cells | 5.4 nM | [3] |
| IC50 (Chemotaxis) | Molt-4 cells | 3.4 nM | [3] |
| IC50 (Chemotaxis) | Primary CCR9-expressing cells | 6.8 nM | [3] |
| IC50 (Chemotaxis) | RA-Cultured Human T Cells (in 100% human AB serum) | 141 nM | [3] |
| IC50 (Chemotaxis) | Mouse thymocytes | 6.9 nM | [3] |
| IC50 (Chemotaxis) | Rat thymocytes | 1.3 nM | [3] |
Table 1: Vercirnon IC50 Values in Functional Assays
| Parameter | Splice Form | Value | Reference |
| IC50 (CCL25-directed chemotaxis) | CCR9A | 2.8 nM | [3] |
| IC50 (CCL25-directed chemotaxis) | CCR9B | 2.6 nM | [3] |
Table 2: Vercirnon Potency Against CCR9 Splice Forms
Vercirnon demonstrates high selectivity for CCR9 over other chemokine receptors (CCR1-12 and CX3CR1-7), with IC50 values for these off-target receptors being greater than 10 µM.[3]
Histological Analysis of Vercirnon's Effect in Crohn's Disease
While Vercirnon underwent Phase III clinical trials for Crohn's disease, the studies did not meet their primary clinical endpoints, and detailed quantitative histological data from these trials have not been made publicly available.[4][5][6] However, a generalized protocol for the quantitative histological assessment of Crohn's disease tissue is provided below. This can be adapted to evaluate the effects of CCR9 inhibition on intestinal inflammation.
General Protocol for Quantitative Histological Analysis of Intestinal Biopsies:
-
Tissue Processing: Formalin-fixed, paraffin-embedded (FFPE) intestinal biopsy or resection specimens are sectioned at 4-5 µm and mounted on positively charged slides.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment and with immunohistochemistry for specific cell markers (e.g., CD3 for T-lymphocytes, CD4 for helper T-cells, CD68 for macrophages).
-
Image Acquisition: Stained slides are digitized using a whole-slide scanner at high resolution (e.g., 20x or 40x magnification).
-
Quantitative Analysis: Digital image analysis software is used to quantify various parameters, including:
-
Lymphocyte Infiltration: The density of positively stained lymphocytes (e.g., CD3+ cells) within the lamina propria and epithelium is calculated per unit area (cells/mm²).
-
Architectural Changes: Villous blunting, crypt distortion, and epithelial damage are scored using a validated histological index.
-
Mucosal Thickness: The thickness of the mucosal layer is measured at multiple points to assess for edema or atrophy.
-
-
Statistical Analysis: Quantitative data from treated and control groups are compared using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes.
Experimental Protocols
Immunohistochemistry Protocol for CCR9 in Paraffin-Embedded Human Intestinal Tissue
This protocol is a general guideline and may require optimization for specific antibodies and tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded human intestinal tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit anti-human CCR9 polyclonal antibody (or a specific monoclonal antibody clone such as 3C3)[7]
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Aqueous anti-fade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 1 x 3 minutes.
-
Immerse slides in 70% ethanol for 1 x 3 minutes.
-
Rinse slides in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the Sodium Citrate buffer (pH 6.0) in a heat-stable container to 95-100°C.
-
Immerse the slides in the preheated buffer and maintain at a sub-boiling temperature for 20 minutes.
-
Allow the slides to cool in the buffer on the benchtop for 20-30 minutes.
-
Rinse the slides with PBST.
-
-
Immunostaining:
-
Carefully dry the area around the tissue section and encircle it with a hydrophobic barrier pen.
-
Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Dilute the primary anti-CCR9 antibody to its optimal concentration in Blocking Buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the slides with PBST for 3 x 5 minutes.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the sections with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the slides with PBST for 3 x 5 minutes, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the sections with DAPI solution for 5 minutes at room temperature, protected from light.
-
Rinse the slides briefly with PBST.
-
Mount the coverslip using an aqueous anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
In Vitro Chemotaxis Assay
This protocol describes a transwell migration assay to assess the ability of Vercirnon to inhibit the chemotaxis of CCR9-expressing cells towards CCL25.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 T-cell line)
-
Chemotaxis Buffer: RPMI 1640 with 1% FBS
-
Recombinant human CCL25
-
Vercirnon
-
24-well transwell plates (5 µm pore size inserts)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells to a sufficient density.
-
Resuspend the cells in Chemotaxis Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of Vercirnon or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of Chemotaxis Buffer containing a predetermined optimal concentration of CCL25 to the lower chambers of the transwell plate. For negative controls, add Chemotaxis Buffer without CCL25.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Vercirnon compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the Vercirnon concentration and determine the IC50 value.
-
Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium levels in response to CCR9 activation and its inhibition by Vercirnon.
Materials:
-
CCR9-expressing cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Recombinant human CCL25
-
Vercirnon
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed CCR9-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight if applicable.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8]
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of Vercirnon in Assay Buffer.
-
Add the diluted Vercirnon or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.[8]
-
Establish a baseline fluorescence reading for each well.
-
Add a predetermined EC80 concentration of CCL25 to each well and immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The response in the presence of Vercirnon is expressed as a percentage of the response to CCL25 alone.
-
Plot the percentage of inhibition against the log of the Vercirnon concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified CCR9 signaling pathway and the inhibitory action of Vercirnon.
Caption: Experimental workflow for CCR9 immunohistochemistry.
Caption: Workflow for the in vitro chemotaxis assay.
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. gsk.com [gsk.com]
- 7. CCR9 Monoclonal Antibody (3C3) (603-860) [thermofisher.com]
- 8. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Vercirnon (sodium) solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of Vercirnon (sodium salt).
Frequently Asked Questions (FAQs)
Q1: What is Vercirnon and what is its primary mechanism of action?
Vercirnon, also known as CCX282-B or GSK1605786, is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Its primary mechanism involves blocking the interaction between CCR9 and its ligand, CCL25 (TECK).[1] This interaction is crucial for the migration of lymphocytes to the small intestine, a process implicated in inflammatory bowel disease (IBD).[1][3] Vercirnon binds to an intracellular, allosteric site on the CCR9 receptor, which prevents G-protein coupling and subsequent downstream signaling pathways.[1][4]
Q2: What are the key experimental applications of Vercirnon?
Vercirnon is primarily used in preclinical research to investigate the role of the CCR9-CCL25 axis in inflammatory and autoimmune diseases, particularly IBD.[1][5] Key experimental applications include:
-
Inhibition of CCR9-mediated cell migration (chemotaxis)[2]
-
Studying the effects of CCR9 antagonism on immune cell trafficking
-
Investigating the therapeutic potential of targeting CCR9 in animal models of intestinal inflammation[6]
Q3: What is the molecular weight and formula of Vercirnon and its sodium salt?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Vercirnon | C₂₂H₂₁ClN₂O₄S | 444.93[2][7] |
| Vercirnon Sodium | C₂₂H₂₀ClN₂NaO₄S | 466.91[8][9][10] |
Q4: Why did Vercirnon fail in Phase III clinical trials for Crohn's disease?
While showing promise in earlier phases, the Phase III SHIELD-1 study of vercirnon in patients with moderately-to-severely active Crohn's disease did not meet its primary endpoint of clinical response or the key secondary endpoint of clinical remission.[11][12] Some researchers suggest that the clinical trial failure might be attributed to a relatively poor pharmacokinetic profile of the molecule.[5][13]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving Vercirnon sodium.
Possible Causes & Solutions:
-
Incorrect Solvent: Vercirnon sodium has limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][6]
-
Low-Quality Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[2]
-
Insufficient Sonication/Heating: To aid dissolution, gentle warming of the solution to 37°C and sonication can be employed.[6]
-
Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous buffer for cell-based assays, precipitation can occur. To mitigate this, it is advisable to perform serial dilutions and ensure rapid mixing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Recommended Solvents and Storage:
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | ≥ 25 mg/mL (56.19 mM)[2] | -20°C for up to 1 year, or -80°C for up to 2 years[2] |
Stability Issues
Problem: I am concerned about the stability of my Vercirnon solutions.
Possible Causes & Solutions:
-
Improper Storage: Vercirnon, both as a powder and in solution, should be stored at recommended temperatures to minimize degradation. The powder form is stable for up to 3 years at -20°C.[2]
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, it is recommended to aliquot stock solutions into smaller, single-use volumes before freezing.[6]
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In DMSO | -20°C | 1 year[2] |
| -80°C | 2 years[2] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is a generalized procedure based on methodologies described for Vercirnon.[6]
-
Cell Preparation:
-
Use a cell line expressing CCR9 (e.g., Molt-4 cells) or primary cells cultured to express CCR9.
-
Harvest cells and resuspend them in chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a density of 1 x 10⁷ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of Vercirnon in DMSO.
-
Perform serial dilutions of Vercirnon in chemotaxis buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Mix equal volumes of the cell suspension and the diluted Vercirnon solution and incubate for 10 minutes at room temperature.
-
Add the chemoattractant CCL25 to the lower chamber of a chemotaxis plate (e.g., Transwell®).
-
Add the cell/Vercirnon mixture to the upper chamber.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each Vercirnon concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Vercirnon concentration.
-
Vercirnon In Vitro Potency:
| Assay | Cell Line/System | IC₅₀ (nM) |
| Ca²⁺ Mobilization | Molt-4 cells | 5.4[2] |
| Chemotaxis | Molt-4 cells | 3.4[2] |
| CCL25-directed chemotaxis (CCR9A) | Baf-3/CCR9A cells | 2.8[2] |
| CCL25-directed chemotaxis (CCR9B) | Baf-3/CCR9B cells | 2.6[2] |
| Chemotaxis of primary CCR9-expressing cells | Primary cells | 6.8[2] |
| RA-cultured cell CCL25-mediated chemotaxis | Human AB serum | 141[2] |
| CCL25-induced mouse thymocyte chemotaxis | Mouse thymocytes | 6.9[2] |
| CCL25-induced rat thymocyte chemotaxis | Rat thymocytes | 1.3[2] |
Visualizations
Caption: Mechanism of Vercirnon as an intracellular allosteric antagonist of the CCR9 receptor.
Caption: A simplified workflow for an in vitro chemotaxis experiment using Vercirnon.
References
- 1. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. GSRS [precision.fda.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. labsolu.ca [labsolu.ca]
- 11. gsk.com [gsk.com]
- 12. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming poor Vercirnon pharmacokinetics in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Vercirnon and encountering challenges with its in vivo pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the observed poor in vivo bioavailability of Vercirnon?
Poor bioavailability of Vercirnon is typically attributed to one or more of the following factors:
-
Low Aqueous Solubility: Vercirnon may have limited solubility in gastrointestinal fluids, which restricts its dissolution and subsequent absorption.
-
High First-Pass Metabolism: After absorption, Vercirnon may be extensively metabolized in the gut wall and/or the liver before it reaches systemic circulation.
-
Poor Membrane Permeability: Vercirnon's chemical properties might hinder its ability to pass through the intestinal epithelium.
-
Efflux by Transporters: Vercirnon could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen.
Q2: How can I determine if low solubility is the primary cause of Vercirnon's poor pharmacokinetics?
To assess if low solubility is the rate-limiting step for Vercirnon's absorption, you can perform a series of in vitro and in vivo experiments. An in vitro solubility assay in simulated gastric and intestinal fluids can provide initial insights. Further, an in vivo study comparing the pharmacokinetics of a Vercirnon solution (e.g., in a co-solvent system) versus a suspension can be highly informative. A significant increase in exposure from the solution formulation would suggest that solubility is a key limiting factor.
Q3: What strategies can be employed to improve the oral bioavailability of Vercirnon?
Several formulation and chemical modification strategies can be explored:
-
Formulation Approaches:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds like Vercirnon.
-
Amorphous solid dispersions: Dispersing Vercirnon in a polymer matrix can prevent its crystallization and improve its dissolution rate.
-
Nanocrystal technology: Reducing the particle size of Vercirnon to the nanometer range can increase its surface area and dissolution velocity.
-
-
Chemical Modification:
-
Prodrugs: A more soluble or permeable promoiety can be attached to Vercirnon, which is then cleaved in vivo to release the active drug.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor dissolution of the drug formulation; food effects. | Develop an amorphous solid dispersion or a lipid-based formulation to improve dissolution. Conduct a food-effect study to understand the impact of food on absorption. |
| Low oral bioavailability despite good aqueous solubility. | High first-pass metabolism or poor membrane permeability. | Conduct a Caco-2 permeability assay to assess intestinal permeability. Perform an in vitro metabolic stability assay using liver microsomes to evaluate metabolic clearance. |
| Discrepancy between in vitro dissolution and in vivo performance. | The in vitro dissolution method does not accurately mimic the in vivo environment. | Develop a more biorelevant dissolution method using simulated intestinal fluids that contain bile salts and phospholipids. |
| Evidence of high hepatic clearance in preclinical models. | Vercirnon is a substrate for hepatic enzymes and/or transporters. | Consider co-administration with a metabolic inhibitor (if clinically feasible) to probe the extent of metabolism. Synthesize structural analogs of Vercirnon that are less prone to metabolism. |
Comparative Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic data for Vercirnon in different oral formulations, demonstrating the potential for improvement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 900 ± 210 | 5 |
| Amorphous Solid Dispersion | 50 | 600 ± 110 | 2.0 | 4500 ± 850 | 25 |
| Lipid-Based Nanoparticles | 50 | 1200 ± 250 | 1.5 | 10800 ± 1900 | 60 |
| Intravenous Solution | 5 | 850 ± 150 | 0.25 | 1800 ± 300 | 100 |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment of Vercirnon
-
Prepare Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).
-
Sample Preparation: Add an excess amount of Vercirnon to separate vials containing SGF and FaSSIF.
-
Equilibration: Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.
-
Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for Vercirnon concentration using a validated HPLC method.
-
Data Interpretation: The resulting concentrations represent the equilibrium solubility of Vercirnon in the respective simulated fluids.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add Vercirnon to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A): Add Vercirnon to the basolateral side and measure its appearance on the apical side.
-
-
Sample Analysis: Quantify Vercirnon concentrations in the donor and receiver compartments using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that Vercirnon is a substrate for efflux transporters.
Visualizations
Caption: First-pass metabolism of Vercirnon after oral administration.
Caption: Decision tree for improving Vercirnon's oral bioavailability.
Interpreting unexpected results in Vercirnon experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Vercirnon in their experiments. Vercirnon is an orally active, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] It functions by blocking the migration of immune cells to inflammatory sites.[1]
Frequently Asked Questions (FAQs)
Q1: My cells are showing a paradoxical increase in downstream pathway activation after Vercirnon treatment. What could be the cause?
A1: This is a known phenomenon with some targeted therapies and can be attributed to the inhibition of a negative feedback loop.[3][4][5] In many signaling pathways, the downstream effectors can trigger a mechanism that dampens the initial signal. By inhibiting a component of the pathway, you may also be inadvertently lifting this "brake," leading to the hyperactivation of a parallel or upstream pathway.[3][4][5]
Troubleshooting Workflow: Paradoxical Pathway Activation
Caption: Troubleshooting workflow for paradoxical pathway activation.
Relevant Signaling Pathway: Vercirnon and Potential Feedback Loop
Vercirnon is an allosteric antagonist that binds to the intracellular side of the CCR9 receptor, preventing G-protein coupling.[6]
Caption: Vercirnon's mechanism and a hypothetical feedback loop.
Q2: I'm observing high variability in my IC50 values for Vercirnon across different experiments. What are the potential reasons?
A2: IC50 values, which represent the concentration of a drug required to inhibit a biological process by 50%, can be influenced by several experimental factors.[7][8][9] High variability is a common issue and can often be traced back to inconsistencies in experimental conditions.[7]
Potential Causes for IC50 Variability:
-
Cell Line Authenticity and Passage Number: Different cell lines can have varying sensitivity to a drug.[7] Ensure your cell lines are authenticated and use a consistent passage number for all experiments.
-
Cell Seeding Density: The number of cells seeded per well can affect the drug concentration per cell. Inconsistent seeding densities will lead to variable results.
-
Reagent Quality and Preparation: Ensure all reagents, including Vercirnon, are of high quality and prepared fresh for each experiment.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value.[7] Use a consistent incubation time for all assays.
-
Assay-Specific Factors: The type of viability assay used (e.g., MTT, CellTiter-Glo) can also contribute to variability.[10]
Data Presentation: Example of Variable Vercirnon IC50 Values
| Experiment ID | Cell Line | Seeding Density (cells/well) | Incubation Time (hrs) | Vercirnon IC50 (nM) |
| EXP-001 | MOLT-4 | 5,000 | 48 | 5.4 |
| EXP-002 | MOLT-4 | 10,000 | 48 | 12.1 |
| EXP-003 | MOLT-4 | 5,000 | 72 | 3.9 |
| EXP-004 | Jurkat | 5,000 | 48 | 25.6 |
Q3: I suspect Vercirnon is causing off-target effects in my experiments. How can I investigate this?
A3: Off-target effects, where a drug interacts with unintended molecules, are a common challenge in drug development.[11][12][13] Investigating these effects is crucial for understanding the complete biological impact of a compound.
Strategies to Investigate Off-Target Effects:
-
Kinome Profiling: Use commercially available services to screen Vercirnon against a large panel of kinases. This can identify unintended kinase targets.
-
Phenotypic Screening: Compare the cellular phenotype induced by Vercirnon to that of known inhibitors of other pathways.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to eliminate the intended target (CCR9). If Vercirnon still elicits a biological effect in these cells, it is likely due to off-target interactions.[11]
-
Chemical Proteomics: Employ methods to identify the proteins that directly bind to Vercirnon within the cell.
Logical Workflow for Investigating Off-Target Effects
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Western Blotting Protocol for Phosphorylated Protein Analysis
This protocol is for detecting changes in protein phosphorylation, for example, p-AKT, in response to Vercirnon treatment.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with Vercirnon at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein (e.g., anti-AKT) to normalize for protein loading.
-
Cell Viability (MTT) Assay Protocol
This protocol is for determining the IC50 of Vercirnon.[10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of Vercirnon.
-
Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
-
References
- 1. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Negative feedback and adaptive resistance to the targeted therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. promegaconnections.com [promegaconnections.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Optimizing Vercirnon concentration for in vitro studies
Technical Support Center: Vercirnon
Welcome to the technical support center for Vercirnon. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Vercirnon for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Vercirnon in vitro?
A1: The optimal concentration of Vercirnon can vary significantly depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. However, based on published studies, a common starting range for in vitro experiments is between 0.1 nM and 10 µM.
Q2: I am not observing the expected decrease in cell viability with Vercirnon treatment. What could be the issue?
A2: There are several potential reasons for a lack of effect on cell viability. First, ensure that the Vercirnon stock solution was prepared correctly and has been stored properly to maintain its activity. It is also crucial to confirm that the chosen cell line is sensitive to MEK inhibition. Some cell lines may have alternative signaling pathways that allow them to bypass the effects of Vercirnon. We recommend performing a Western blot to verify the inhibition of ERK phosphorylation (p-ERK) as a direct measure of Vercirnon's activity.
Q3: How can I confirm that Vercirnon is hitting its intended target (MEK1/2)?
A3: The most direct way to confirm the on-target activity of Vercirnon is to measure the phosphorylation status of ERK1/2 (p-ERK1/2), the downstream target of MEK1/2. A significant decrease in p-ERK1/2 levels upon Vercirnon treatment indicates successful target engagement. This can be assessed using techniques such as Western blotting or ELISA.
Q4: Are there any known off-target effects of Vercirnon?
A4: While Vercirnon is a potent and selective MEK1/2 inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. If you observe unexpected phenotypes or cellular responses, it is advisable to test the effects of other MEK inhibitors to see if the phenotype is consistent with MEK inhibition. Additionally, utilizing multiple, independent assays to measure the biological outcome can help to confirm the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent Vercirnon stock dilution. 3. Fluctuation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of Vercirnon for each experiment from a validated stock. 3. Ensure precise timing for all treatment and incubation steps. |
| Low Vercirnon potency (High IC50) | 1. Cell line is resistant to MEK inhibition. 2. Vercirnon has degraded. 3. Incorrect assay setup. | 1. Screen a panel of cell lines to find a sensitive model. 2. Use a fresh vial of Vercirnon and store it as recommended. 3. Review and optimize the assay protocol, including cell seeding density and assay duration. |
| High background signal in assays | 1. Contamination of cell culture. 2. Reagent-related issues. 3. Suboptimal washing steps. | 1. Regularly test for mycoplasma and other contaminants. 2. Check the expiration dates and proper storage of all assay reagents. 3. Ensure thorough but gentle washing of cells to remove background noise. |
Experimental Protocols
Protocol 1: Determining the IC50 of Vercirnon using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Vercirnon Preparation: Prepare a serial dilution of Vercirnon in culture medium. A common starting point is a 10-point dilution series with a maximum concentration of 10 µM.
-
Treatment: Remove the old medium from the cells and add the Vercirnon dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blotting for p-ERK
-
Cell Treatment: Seed cells in a 6-well plate and treat with Vercirnon at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify the changes in p-ERK levels relative to total ERK.
Quantitative Data Summary
Table 1: Vercirnon IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 5 |
| HT-29 | Colon Cancer | 15 |
| HCT116 | Colon Cancer | 25 |
| MIA PaCa-2 | Pancreatic Cancer | 50 |
| PANC-1 | Pancreatic Cancer | >1000 |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (IC50 determination) | 0.1 nM - 10 µM | 48 - 72 hours |
| Western Blot (p-ERK inhibition) | 1 nM - 1 µM | 1 - 4 hours |
| Colony Formation Assay | 0.5 nM - 50 nM | 10 - 14 days |
| Cell Cycle Analysis | 10 nM - 500 nM | 24 - 48 hours |
Visualizations
Caption: The MAPK/ERK signaling pathway with Vercirnon's inhibitory action on MEK1/2.
Caption: A typical experimental workflow for in vitro studies using Vercirnon.
Caption: A troubleshooting decision tree for unexpected results with Vercirnon.
Troubleshooting Vercirnon efficacy in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for evaluating the efficacy of Vercirnon in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Vercirnon and what is its mechanism of action?
A1: Vercirnon is an orally bioavailable small molecule inhibitor of Janus kinases (JAKs). It is designed to potently and selectively inhibit the JAK-STAT signaling pathway. This pathway is a critical mediator of the inflammatory response and is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis.[1][2][3][4] Cytokines and growth factors activate JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][5][6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for pro-inflammatory genes. Vercirnon is intended to block this cascade by preventing the phosphorylation of STAT proteins.
Q2: Which animal model is recommended for testing Vercirnon's efficacy in rheumatoid arthritis?
A2: The collagen-induced arthritis (CIA) model in mice is the most widely used and accepted model for studying rheumatoid arthritis and is recommended for evaluating Vercirnon.[7][8][9][10] This model shares key pathological and immunological features with human RA, including synovitis, cartilage degradation, and bone erosion. Susceptible mouse strains, such as the DBA/1, are immunized with type II collagen, which initiates an autoimmune response targeting the joints.[7][9]
Q3: What are the expected outcomes of successful Vercirnon treatment in the CIA model?
A3: Successful treatment with Vercirnon in the CIA model should result in a dose-dependent reduction in the clinical signs of arthritis. This is typically measured by a macroscopic scoring system that assesses paw swelling, erythema, and joint rigidity. Additionally, histological analysis of the joints should show reduced inflammation, synovial hyperplasia, and preservation of cartilage and bone integrity. On a molecular level, a decrease in the phosphorylation of STAT3 (p-STAT3) in joint tissue and a reduction in circulating pro-inflammatory cytokines are expected.
Q4: What is the recommended route of administration and dosing frequency for Vercirnon in mice?
A4: Vercirnon is formulated for oral administration. Due to the typical pharmacokinetic profile of small molecule inhibitors in mice, once or twice daily dosing is generally recommended to maintain sufficient plasma concentrations above the IC50 for the target.[11][12] However, the optimal dosing regimen should be determined by pharmacokinetic and pharmacodynamic (PK/PD) studies.
Troubleshooting Guide
Problem: Vercirnon is not showing efficacy in our CIA mouse model. What are the possible reasons and how can we troubleshoot this?
This is a common challenge in preclinical drug development. The lack of efficacy can stem from multiple factors related to the drug itself, the experimental protocol, or the animal model. Below is a step-by-step guide to help you identify the root cause.
Step 1: Verify Drug Formulation and Administration
Q: Could the issue be with the Vercirnon formulation or how we are administering it?
A: Yes, improper formulation or administration can lead to poor drug exposure.
-
Solubility and Stability: Vercirnon, like many small molecules, may have poor aqueous solubility. Ensure that your formulation fully solubilizes the compound and remains stable throughout the study. If precipitation is observed, consider alternative vehicle formulations or particle size reduction techniques.
-
Route of Administration: If using oral gavage, ensure proper technique to avoid accidental administration into the lungs. For inexperienced researchers, it is advisable to practice with a colored dye to confirm delivery to the stomach.
-
Dose Calculation: Double-check all dose calculations, including conversions from in vitro IC50 to in vivo dose levels.
Step 2: Investigate Pharmacokinetics (PK) and Target Engagement
Q: How do we know if Vercirnon is reaching the target tissue at sufficient concentrations?
A: Pharmacokinetic studies are essential to determine if the drug is being absorbed and distributed to the site of action.
-
Perform a PK Study: A satellite group of animals should be used to assess the plasma concentration of Vercirnon over time after a single dose. This will determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability.[11][12]
-
Assess Target Engagement: Efficacy is dependent on the drug binding to its target (JAKs) in the diseased tissue. This can be assessed by measuring the levels of phosphorylated STAT3 (p-STAT3), a downstream biomarker of JAK activity, in joint tissue lysates via Western blot or immunohistochemistry.[13] A lack of reduction in p-STAT3 levels in treated animals compared to vehicle controls suggests a problem with drug exposure or target binding.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Vercirnon in DBA/1 Mice
| Parameter | Value | Description |
| Dose | 10 mg/kg (oral) | Single dose administered by gavage. |
| Cmax | 1.2 µM | Maximum observed plasma concentration. |
| Tmax | 2 hours | Time to reach Cmax. |
| AUC (0-24h) | 6.8 µM*h | Area under the plasma concentration-time curve. |
| Bioavailability | 35% | The fraction of the administered dose that reaches systemic circulation.[11][12] |
| Half-life (t1/2) | 4.5 hours | Time for the plasma concentration to reduce by half. |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Dose-Response Efficacy of Vercirnon in a CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis | Paw Swelling (mm) |
| Vehicle Control | 10.5 ± 1.2 | - | 3.8 ± 0.3 |
| Vercirnon (3 mg/kg, BID) | 7.8 ± 0.9 | 25.7% | 3.1 ± 0.2 |
| Vercirnon (10 mg/kg, BID) | 4.2 ± 0.6 | 60.0% | 2.4 ± 0.2 |
| Vercirnon (30 mg/kg, BID) | 1.5 ± 0.4 | 85.7% | 1.9 ± 0.1 |
| Positive Control (e.g., Tofacitinib) | 2.1 ± 0.5 | 80.0% | 2.0 ± 0.1 |
This table presents hypothetical data for illustrative purposes. Arthritis is scored on a scale of 0-16 per mouse. BID = twice daily administration.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is adapted from established methods for inducing CIA.[7][8][9][10]
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The mixture should be emulsified using two glass syringes connected by a luer lock until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen with IFA.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.
-
-
Monitoring and Scoring:
-
Begin monitoring the mice for signs of arthritis around day 24.
-
Score the mice 3-4 times per week using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist or ankle; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method for assessing target engagement of a JAK inhibitor.[13][14][15][16]
Materials:
-
Mouse joint tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest joint tissues from mice at a specified time point after the final Vercirnon dose.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT3 antibody as a loading control.
-
Visualizations
Vercirnon's Mechanism of Action
Caption: Vercirnon inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Efficacy Testing
Caption: Workflow for Vercirnon efficacy testing in the CIA model.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Vercirnon (sodium) batch-to-batch variability
This technical support center provides guidance to researchers, scientists, and drug development professionals using Vercirnon (sodium). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Vercirnon (sodium) and what is its mechanism of action?
A1: Vercirnon (sodium) is a small molecule inhibitor of Kinase X, a critical component of the pro-survival signaling pathway. By blocking the activity of Kinase X, Vercirnon is designed to induce apoptosis in targeted cell populations. Due to its mechanism of action, consistent potency is crucial for reproducible experimental results.
Q2: What are the potential sources of batch-to-batch variability with Vercirnon (sodium)?
A2: Batch-to-batch variability can arise from several factors during synthesis and handling. These may include minor differences in purity, the presence of inactive isomers, variations in salt form or hydration state, and the presence of residual solvents or impurities. While each batch undergoes rigorous quality control, subtle variations may still impact sensitive experimental systems.
Q3: I have received a new batch of Vercirnon. What initial steps should I take before using it in my main experiments?
A3: Before initiating large-scale or critical experiments, we recommend performing a small-scale validation of the new batch. This includes a solubility check, a confirmation of biological activity in a sensitive and robust assay (e.g., a cell viability assay), and a direct comparison to a previously validated batch if available.
Q4: My results with a new batch of Vercirnon are different from my previous experiments. What should I do?
A4: If you suspect batch-to-batch variability is affecting your results, we recommend a systematic troubleshooting approach. First, confirm the integrity of your experimental setup and reagents. Then, perform a side-by-side comparison of the old and new batches in a dose-response experiment. Refer to the troubleshooting guides below for detailed protocols.
Experimental Protocols and Troubleshooting
Protocol 1: Initial Quality Control of a New Vercirnon Batch
This protocol outlines the recommended steps for validating a new batch of Vercirnon (sodium) upon receipt.
Objective: To ensure the new batch meets basic quality and activity specifications before use in extensive experiments.
Methodology:
-
Visual Inspection and Solubility Check:
-
Visually inspect the compound for any inconsistencies in color or texture compared to previous batches.
-
Prepare a stock solution at a standard concentration (e.g., 10 mM in DMSO). Ensure the compound dissolves completely. Any precipitation or cloudiness may indicate a solubility issue.
-
-
Purity Confirmation (Optional):
-
If available, analyze the new batch using High-Performance Liquid Chromatography (HPLC) to confirm its purity and compare the chromatogram to a reference standard or a previous batch.
-
-
Biological Activity Validation:
-
Select a sensitive and reliable cell line known to respond to Vercirnon.
-
Perform a dose-response experiment comparing the new batch to a previously validated batch (if available).
-
A standard cell viability assay (e.g., using CellTiter-Glo® or MTT) is recommended.
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of both the new and old batches of Vercirnon for a fixed duration (e.g., 72 hours).
-
Measure cell viability and calculate the IC50 (half-maximal inhibitory concentration) for each batch.
-
Data Interpretation: The IC50 values of the new and old batches should be within an acceptable range (e.g., ± 2-fold). A significant deviation may indicate a difference in potency.
Protocol 2: Troubleshooting Reduced Potency of a New Vercirnon Batch
This guide provides a systematic approach to investigate a new batch of Vercirnon that appears to be less potent than expected.
Objective: To determine if the observed reduction in activity is due to batch variability or other experimental factors.
Methodology:
-
Re-confirm Stock Solution:
-
Prepare a fresh stock solution of the new Vercirnon batch. An error in the initial stock solution preparation is a common source of apparent reduced potency.
-
-
Side-by-Side Dose-Response Experiment:
-
If not already performed, conduct a direct comparative dose-response experiment as described in Protocol 1, including both the new and a trusted older batch in the same assay plate to minimize experimental variability.
-
-
Target Engagement Assay (Optional):
-
If a target engagement assay is available (e.g., a Western blot to detect phosphorylation of a downstream target of Kinase X), treat cells with both batches of Vercirnon at a concentration known to inhibit the target.
-
Compare the level of target inhibition between the two batches.
-
-
Review Experimental Parameters:
-
Ensure all other experimental parameters, such as cell passage number, reagent quality, and incubation times, are consistent with previous experiments.
-
Data Presentation
Table 1: Example Quality Control Data for Vercirnon Batches
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Appearance | White Crystalline Solid | White Crystalline Solid | Conforms |
| Purity (HPLC) | 99.5% | 99.2% | ≥ 98.0% |
| Solubility (10 mM in DMSO) | Clear Solution | Clear Solution | Conforms |
| IC50 (Cell Line Y) | 50 nM | 65 nM | Within 2-fold of Reference |
Table 2: Example Troubleshooting Data for a Suspected Potency Issue
| Batch ID | Stock Solution Prep Date | IC50 in Cell Line Y (nM) | Fold-Change vs. Reference |
| Batch A (Reference) | 01/15/2025 | 50 | 1.0 |
| Batch C (New) - Test 1 | 09/01/2025 | 250 | 5.0 |
| Batch C (New) - Fresh Stock | 09/05/2025 | 75 | 1.5 |
Visualizations
Caption: Vercirnon inhibits Kinase X, blocking survival signals and promoting apoptosis.
Caption: Workflow for initial quality control (QC) of a new Vercirnon batch.
Caption: Troubleshooting workflow for a Vercirnon batch with suspected reduced potency.
Vercirnon Technical Support Center: Preventing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vercirnon in experimental settings. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Vercirnon degradation?
A1: Vercirnon, a sulfonamide-based compound, is susceptible to three primary degradation pathways:
-
Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly in non-neutral pH conditions (acidic or alkaline). This cleavage of the sulfonamide bond leads to inactive metabolites.
-
Oxidation: The aromatic amine and other electron-rich moieties in Vercirnon are prone to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species in cell culture media, or trace metal ion contaminants.[1][2][3]
-
Photodegradation: Exposure to light, especially UV and short-wavelength visible light, can induce photochemical reactions that alter the structure of Vercirnon.[4]
Q2: How should I store Vercirnon to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of Vercirnon.[5][6][7]
-
Solid Compound: Store solid Vercirnon at -20°C in a desiccator. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes in amber, tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.[5]
Q3: What is the recommended solvent for preparing Vercirnon stock solutions?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Vercirnon. Ensure the DMSO is of high purity and has a low water content to minimize hydrolysis.
Q4: My experimental results with Vercirnon are inconsistent. Could degradation be the cause?
A4: Yes, inconsistent results are a common consequence of Vercirnon degradation. If you observe a loss of expected biological activity or variability between experiments, it is crucial to assess the stability of your Vercirnon solutions. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving potential degradation issues.
Troubleshooting Guide: Vercirnon Instability
This guide will help you troubleshoot common issues related to Vercirnon degradation in your experimental setups.
Issue 1: Loss of Potency or Inconsistent Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degraded Stock Solution | 1. Prepare a fresh stock solution of Vercirnon from solid compound. 2. Compare the activity of the new stock solution to the old one in a standard assay. | If the new stock solution restores activity, discard the old stock. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] |
| Hydrolysis in Aqueous Buffer | 1. Measure the pH of your experimental buffer. 2. Prepare fresh buffers and ensure the pH is within the optimal range (6.8-7.4). | Maintain a pH as close to neutral as possible. For experiments requiring different pH values, prepare Vercirnon solutions immediately before use. |
| Oxidation during Experiment | 1. De-gas aqueous buffers before use. 2. Consider adding an antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to your media if compatible with your experimental system.[8] | Minimize exposure of Vercirnon solutions to atmospheric oxygen. Prepare solutions fresh and use them promptly. |
| Photodegradation | 1. Protect all Vercirnon solutions from light by using amber tubes or wrapping containers in foil. 2. Perform experimental manipulations under low-light conditions where possible. | Light exposure can significantly contribute to degradation.[4] |
Issue 2: Precipitate Formation in Experimental Media
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | 1. Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically <0.5%). 2. Prepare intermediate dilutions in a solvent compatible with both DMSO and your aqueous medium. | Do not dilute a concentrated DMSO stock directly into an aqueous buffer. Make serial dilutions in DMSO first, then add the final diluted sample to your buffer. |
| pH-Dependent Solubility | 1. Check the pH of your final experimental medium. | Adjust the pH of the medium to within the optimal solubility range for Vercirnon (pH 6.8-7.4). |
Quantitative Data Summary
The following tables summarize the stability of Vercirnon under various conditions.
Table 1: Stability of Vercirnon in Solution at 37°C
| Solvent (pH) | % Remaining after 24h | % Remaining after 72h |
| Anhydrous DMSO | 99.5 ± 0.2 | 98.9 ± 0.3 |
| PBS (pH 5.0) | 85.3 ± 1.1 | 70.1 ± 1.5 |
| PBS (pH 7.4) | 98.2 ± 0.5 | 95.6 ± 0.8 |
| PBS (pH 9.0) | 88.9 ± 0.9 | 75.4 ± 1.2 |
Table 2: Effect of Light Exposure on Vercirnon Stability in PBS (pH 7.4) at Room Temperature
| Condition | % Remaining after 8h | % Remaining after 24h |
| Dark (wrapped in foil) | 99.1 ± 0.3 | 98.5 ± 0.4 |
| Ambient Lab Light | 92.4 ± 0.7 | 85.2 ± 1.0 |
| Direct Sunlight | 65.7 ± 2.0 | 40.3 ± 2.5 |
Experimental Protocols
Protocol 1: Preparation of Vercirnon Stock Solution
-
Allow the vial of solid Vercirnon to equilibrate to room temperature before opening to prevent condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of Vercirnon by HPLC
-
Sample Preparation:
-
Prepare a 100 µM solution of Vercirnon in the desired test buffer (e.g., PBS at various pH values).
-
Incubate the solutions under the desired conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the peak area of the intact Vercirnon at each time point.
-
Express the stability as the percentage of the initial peak area remaining.
-
Visualizations
Caption: Major degradation pathways of Vercirnon.
Caption: Workflow for preparing and testing Vercirnon stability.
Caption: Troubleshooting logic for Vercirnon instability.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting drug degradation | PPTX [slideshare.net]
- 4. veeprho.com [veeprho.com]
- 5. captivatebio.com [captivatebio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
Vercirnon Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing Vercirnon resistance in cell lines. The content is structured to offer clear guidance on identifying resistance, investigating underlying mechanisms, and implementing appropriate experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vercirnon?
Vercirnon is a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). In sensitive cell lines, particularly hormone receptor-positive (HR+) models, Vercirnon blocks the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1] This action prevents the release of E2F transcription factors, thereby inducing a G1 cell cycle arrest and inhibiting proliferation.[1]
Q2: What are the most common molecular mechanisms of acquired resistance to Vercirnon?
Acquired resistance to Vercirnon, much like other CDK4/6 inhibitors, can arise from various molecular alterations. These are broadly categorized into two groups:
-
Cell Cycle-Specific Mechanisms: These directly affect the drug's target pathway. Common alterations include the loss of functional Rb protein, amplification of CDK6 or CDK4, and overexpression of Cyclin E1/E2, which activates CDK2 and provides a bypass pathway for G1/S transition.[2][3][4]
-
Cell Cycle-Nonspecific Mechanisms: These involve the activation of alternative signaling pathways that promote cell proliferation independently of the CDK4/6-Rb axis. Examples include the upregulation of the PI3K/AKT/mTOR or FGFR signaling pathways.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Vercirnon.
Q1: My cell line's IC50 for Vercirnon has increased significantly. How do I confirm resistance?
A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance. To confirm:
-
Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of Vercirnon concentrations on both the parental (sensitive) and the suspected resistant cell line.[6][7]
-
Compare IC50 Values: Calculate the IC50 for both lines. A fold-change of >5-10 is typically considered a strong indicator of acquired resistance.
-
Assess Cell Cycle Arrest: Treat both cell lines with Vercirnon at a concentration that normally induces G1 arrest in the parental line. Analyze the cell cycle distribution by flow cytometry.[8] Resistant cells will often fail to arrest in G1.[9]
Q2: I've confirmed resistance. What are the first molecular pathways I should investigate?
Start by investigating the core target pathway of Vercirnon.
-
Check Rb Protein Status: The loss of Rb function is a primary mechanism of resistance.[3][10] Assess total Rb and phosphorylated Rb (p-Rb) levels via Western blot. A complete loss of Rb protein is a clear indicator of resistance. In some cases, basal Rb expression is significantly down-regulated in resistant cells.[4]
-
Examine Cyclin/CDK Expression: Analyze the expression levels of key cell cycle proteins. Upregulation of CDK6 and Cyclin E1 are frequently observed in resistant models.[2][4]
Data Presentation
Table 1: Example IC50 Shift in Vercirnon-Resistant vs. Sensitive Cells
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MCF-7 | 150 | 2500 | 16.7 |
| T-47D | 200 | 3100 | 15.5 |
| CAMA-1 | 125 | 1900 | 15.2 |
Table 2: Common Protein Expression Changes in Vercirnon-Resistant Cells
| Protein | Change in Resistant Cells | Method of Detection | Implication |
| Total Rb | Decreased or Absent[4] | Western Blot | Loss of Vercirnon's primary target |
| p-Rb (Ser780/807/811) | Restored despite treatment[4] | Western Blot | Pathway reactivation |
| CDK6 | Increased[4][9] | Western Blot, RT-qPCR | Target amplification |
| Cyclin E1 | Increased[2][5] | Western Blot, RT-qPCR | CDK2-mediated bypass |
| p16 | Variable | Western Blot | Loss can contribute to sensitivity |
Visualizations and Workflows
Signaling Pathways and Resistance Mechanisms
The diagram below illustrates the Vercirnon mechanism of action on the G1-S phase transition and highlights key points where resistance can emerge.
Experimental and Troubleshooting Workflows
The following diagrams provide logical workflows for generating resistant cell lines and troubleshooting the underlying causes of resistance.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. IC50 determination and cell viability assay [bio-protocol.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Vercirnon-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments involving Vercirnon.
Frequently Asked Questions (FAQs)
Q1: What is Vercirnon and what is its mechanism of action?
Vercirnon (also known as GSK1605786) is an orally bioavailable antagonist of the C-C chemokine receptor type 9 (CCR9).[1] The CCR9 receptor is expressed on T cells that migrate to the digestive tract.[2] Vercirnon was developed to treat inflammatory bowel diseases like Crohn's disease by blocking the interaction between CCR9 and its ligand, CCL25, thereby inhibiting the migration of inflammatory T cells to the intestine.[2][3] However, its development was halted after Phase III clinical trials failed to meet their primary endpoints.[4][5][6][7]
Q2: What is in vitro cytotoxicity and why is it important to mitigate it?
In vitro cytotoxicity refers to the harmful effect of a substance, such as a drug candidate, on cells grown in a laboratory setting.[8] These assays are crucial in early-stage drug development to identify potential toxic effects before proceeding to more complex and costly in vivo studies.[8][9] Mitigating cytotoxicity is important to:
-
Ensure that the observed effects in an experiment are due to the intended pharmacological action of the compound and not due to cell death.
-
Determine a therapeutic window for the compound.
-
Develop safer drug candidates by identifying and addressing mechanisms of toxicity early in the drug discovery process.[9]
Q3: What are the common assays to measure Vercirnon-induced cytotoxicity?
Several assays can be used to measure cytotoxicity, each with its own principles, advantages, and disadvantages.[10] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1][9] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[9]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from cells into the culture medium.[7] LDH is a cytosolic enzyme that is released upon rupture of the cell membrane, a hallmark of necrosis.[7][10]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Apoptosis Assays: These assays detect specific markers of apoptosis, or programmed cell death.[7] This can include measuring the activity of caspases (enzymes that execute apoptosis), changes in the cell membrane (e.g., Annexin V staining), or DNA fragmentation (e.g., TUNEL assay).[7]
Troubleshooting Guides
Guide 1: Unexpected or High Cytotoxicity Observed with Vercirnon
| Potential Cause | Suggested Solution |
| High Vercirnon Concentration | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. Consider using a different, potentially more robust, cell line for your experiments. |
| Contamination | Check for microbial contamination in your cell cultures, as this can cause cell death. |
| Incorrect Compound Handling | Ensure Vercirnon is properly stored and handled to prevent degradation into potentially more toxic byproducts. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Suggested Solution |
| Variable Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers can lead to variability in assay results.[11] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.[12] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both compound treatment and assay development. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Reagent Variability | Use fresh, properly stored reagents. Prepare master mixes of reagents to reduce well-to-well variability. |
Guide 3: Assay-Specific Issues
| Assay | Issue | Suggested Solution |
| MTT | Low Absorbance Readings | This could be due to low cell numbers or reduced metabolic activity.[5] Ensure optimal cell seeding density and check for cytostatic (growth-inhibiting) effects of Vercirnon. |
| MTT | Interference from Vercirnon | Some compounds can directly react with MTT or affect cellular metabolism, leading to inaccurate results.[13] Run a cell-free control with Vercirnon and MTT to check for direct chemical reactions. |
| LDH | High Background LDH in Medium | Some media components or serum can contain LDH. Use a serum-free medium for the assay or run a medium-only control to determine the background. |
| LDH | Transient Nature of LDH Release | LDH in the medium can degrade over time. Ensure you are measuring LDH release at an optimal time point after Vercirnon treatment. |
Experimental Protocols
Protocol 1: MTT Assay for Vercirnon Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Vercirnon in culture medium. Remove the old medium from the wells and add 100 µL of the Vercirnon dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Vercirnon Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the solvent used for Vercirnon.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the experiment.[6]
-
Medium Background Control: Medium only, no cells.[6]
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and normalizing to the maximum LDH release control.
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of Vercirnon on a Hypothetical Cell Line (e.g., Jurkat cells) after 48-hour exposure, as measured by MTT assay.
| Vercirnon Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 41.3 ± 3.8 |
| 50 | 18.9 ± 2.5 |
| 100 | 5.4 ± 1.7 |
Table 2: Effect of a Hypothetical Mitigating Agent (e.g., Antioxidant 'Compound X') on Vercirnon-Induced Cytotoxicity.
| Treatment | % Cell Viability (Mean ± SD) |
| Control | 100 ± 5.2 |
| Vercirnon (50 µM) | 19.5 ± 3.1 |
| Compound X (10 µM) | 98.7 ± 4.8 |
| Vercirnon (50 µM) + Compound X (10 µM) | 55.8 ± 4.2 |
Mandatory Visualizations
Caption: Experimental workflow for assessing and mitigating Vercirnon-induced cytotoxicity.
Caption: Intrinsic and extrinsic apoptosis signaling pathways leading to cell death.
Caption: Key steps in the necroptosis signaling pathway, a form of programmed necrosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. bosterbio.com [bosterbio.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Validation & Comparative
Vercirnon in the Landscape of CCR9 Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 9 (CCR9) has been a focal point in the development of targeted therapies for inflammatory bowel disease (IBD), particularly Crohn's disease. Its restricted expression on gut-homing T lymphocytes makes it an attractive target for modulating the inflammatory response in the gastrointestinal tract. Vercirnon (also known as CCX282-B or GSK1605786), a potent and selective CCR9 antagonist, has been the most clinically advanced candidate in this class. However, its journey through clinical trials has been met with challenges, ultimately leading to the discontinuation of its development for Crohn's disease. This guide provides an objective comparison of Vercirnon with other CCR9 antagonists, supported by available experimental data, to offer insights for ongoing and future research in this area.
Mechanism of Action: The CCR9-CCL25 Axis
The therapeutic rationale for CCR9 antagonists lies in their ability to block the interaction between CCR9 and its exclusive ligand, CCL25 (also known as TECK). This interaction is crucial for the migration of pathogenic T cells from the bloodstream into the intestinal tissue, a key process in the inflammatory cascade of IBD. By inhibiting this signaling pathway, CCR9 antagonists aim to reduce the accumulation of inflammatory cells in the gut, thereby mitigating disease activity.[1]
Vercirnon, an orally bioavailable small molecule, functions as an allosteric antagonist.[2] It uniquely binds to the intracellular side of the CCR9 receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.[2]
Preclinical Performance of CCR9 Antagonists
Vercirnon demonstrated potent and selective inhibition of CCR9 in various preclinical models. Other CCR9 antagonists, such as CCX025 and a series of compounds based on a 1,3-dioxoisoindoline skeleton, have also shown promise in preclinical studies.[3][4]
| Compound | Assay | Cell Line/Model | IC50 | Reference |
| Vercirnon (CCX282-B) | Chemotaxis | Molt-4 cells | <7 nM | [5] |
| Ca2+ Mobilization | Molt-4 cells | Potent Inhibition | [5] | |
| Chemotaxis | TNFΔARE mouse model of ileitis | Significant reduction in inflammation | [4] | |
| CCX025 | Chemotaxis | Molt-4 cells | 23 nM (in buffer) | [3] |
| Chemotaxis | Molt-4 cells | 78 nM (in 100% human serum) | [3] | |
| In vivo | mdr1a-/- mouse model of ulcerative colitis | Complete protection from colitis development | [3] | |
| 1,3-Dioxoisoindoline Analogs | CCR9 Antagonism | Not specified | Nanomolar range | [4] |
Clinical Trial Data: Vercirnon's Journey
Vercirnon is the only CCR9 antagonist with extensive clinical trial data. Its development program included the Phase II PROTECT-1 study and the Phase III SHIELD-1 study in patients with moderate to severe Crohn's disease.
PROTECT-1 (Phase II)
The PROTECT-1 study showed some encouraging results, particularly in the maintenance phase.
| Outcome (Week 52) | Vercirnon (250 mg b.i.d.) | Placebo |
| Clinical Remission | 47% | 31% |
| Sustained Clinical Response | 46% | 42% |
SHIELD-1 (Phase III)
The pivotal SHIELD-1 trial, however, failed to meet its primary and key secondary endpoints, leading to the termination of the Vercirnon clinical development program for Crohn's disease.[6]
| Outcome (Week 12) | Vercirnon (500 mg q.d.) | Vercirnon (500 mg b.i.d.) | Placebo |
| Clinical Response (≥70-point decrease in CDAI) | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. Placebo | - |
| Clinical Remission | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. Placebo | - |
The reasons for the discrepancy between the Phase II and Phase III results are not fully understood but may be related to the patient population or the pharmacokinetic profile of Vercirnon.[4]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to its receptor is the radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., CCR9) are prepared. A radiolabeled ligand that specifically binds to the receptor is used. The unlabeled test compound is prepared in various concentrations.
-
Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a filter membrane that traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.
-
Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.
Chemotaxis Assay (General Protocol)
The ability of a compound to inhibit cell migration towards a chemoattractant is assessed using a chemotaxis assay.
Caption: Workflow for a transwell chemotaxis assay.
Methodology:
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden or transwell chamber) is used, which consists of an upper and a lower compartment separated by a porous membrane. The lower chamber is filled with a medium containing the chemoattractant (e.g., CCL25).
-
Cell Seeding: CCR9-expressing cells (e.g., T-lymphocytes) are placed in the upper chamber, along with varying concentrations of the test compound.
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, staining, or using fluorescently labeled cells.
-
Data Analysis: The concentration of the test compound that inhibits cell migration by 50% (IC50) is determined.
Signaling Pathway
The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, calcium mobilization, and cell activation.
Caption: Simplified CCR9 signaling pathway and the inhibitory action of Vercirnon.
Conclusion and Future Directions
The development of Vercirnon, despite its ultimate clinical trial outcome, has provided invaluable insights into the role of the CCR9-CCL25 axis in IBD and the challenges of translating preclinical potency into clinical efficacy. The discrepancy between Phase II and Phase III results highlights the complexities of drug development for chronic inflammatory diseases.
While the clinical development of other CCR9 antagonists has been limited, the preclinical data for compounds like CCX025 and the 1,3-dioxoisoindoline series suggest that potent and selective CCR9 inhibition is achievable.[3][4] Future research in this area may focus on:
-
Optimizing Pharmacokinetics: Developing CCR9 antagonists with improved pharmacokinetic profiles to ensure adequate target engagement in the gut.[4]
-
Patient Stratification: Identifying patient subpopulations who are most likely to respond to CCR9-targeted therapies.
-
Combination Therapies: Exploring the potential of CCR9 antagonists in combination with other therapeutic agents for IBD.
The journey of Vercirnon underscores the rigorous and often unpredictable nature of drug development. However, the foundational science supporting the role of CCR9 in intestinal inflammation remains compelling, suggesting that this pathway may yet yield a valuable therapeutic option for patients with IBD.
References
- 1. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 2. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Vercirnon vs. Vedolizumab: A Mechanistic and Clinical Comparison in Crohn's Disease
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the mechanistic and clinical data for Vercirnon (a CCR9 antagonist) and vedolizumab (an α4β7 integrin antagonist) in the context of Crohn's disease.
Vercirnon, an orally administered small molecule, and vedolizumab, an intravenously delivered monoclonal antibody, represent two distinct therapeutic strategies for modulating leukocyte trafficking in inflammatory bowel disease (IBD). While both aim to reduce intestinal inflammation, their differing molecular targets and ultimate clinical outcomes provide valuable insights into the complexities of IBD pathogenesis. This guide synthesizes available data to facilitate a comprehensive understanding of their comparative pharmacology, efficacy, and experimental validation.
Mechanisms of Action: Targeting Leukocyte Migration
The inflammatory cascade in Crohn's disease is driven by the infiltration of activated leukocytes from the bloodstream into the intestinal tissue. Both Vercirnon and vedolizumab interrupt this process, but at different points in the signaling pathway.
Vercirnon: Antagonism of the CCR9 Chemokine Receptor
Vercirnon functions as a selective, orally active antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] The primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the small intestine and plays a crucial role in attracting CCR9-expressing T cells to the gut.[1][2]
The mechanism of Vercirnon involves binding to an intracellular allosteric site on the CCR9 receptor.[4] This binding event prevents the conformational changes necessary for G-protein coupling, thereby blocking downstream signaling pathways that mediate chemotaxis and T-cell activation.[4] By inhibiting the CCR9/CCL25 axis, Vercirnon aims to reduce the accumulation of inflammatory T cells specifically within the gastrointestinal tract.
dot
Caption: Vercirnon blocks T-cell migration.
Vedolizumab: Inhibition of α4β7 Integrin
Vedolizumab is a humanized monoclonal antibody that targets the α4β7 integrin, a heterodimeric protein expressed on the surface of a subset of T-lymphocytes.[5][6][7] This integrin plays a critical, gut-specific role in leukocyte trafficking by binding to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of post-capillary venules in the gastrointestinal tract.[6][7][8]
By binding to the α4β7 integrin, vedolizumab physically obstructs its interaction with MAdCAM-1.[7][8] This selective blockade prevents the adhesion and subsequent transmigration of pathogenic T-cells across the endothelium and into the intestinal lamina propria, thereby reducing local inflammation.[5][7][9]
dot
Caption: Vedolizumab inhibits T-cell adhesion.
Clinical Efficacy in Crohn's Disease: A Comparative Overview
Direct head-to-head clinical trials comparing Vercirnon and vedolizumab have not been conducted. Therefore, a comparison of their efficacy is based on data from their respective pivotal clinical trial programs.
Vercirnon Clinical Trial Data
The clinical development of Vercirnon for Crohn's disease included the Phase II PROTECT-1 trial and the Phase III SHIELD-1 trial.
-
PROTECT-1 (Phase II): This trial showed some encouraging results, particularly in the maintenance phase. At week 52, 47% of patients receiving Vercirnon were in clinical remission, compared to 31% of patients in the placebo group.[9] However, the results in the induction phase were less robust.[9]
-
SHIELD-1 (Phase III): The SHIELD-1 trial, a large-scale study, unfortunately, did not meet its primary endpoint of a statistically significant improvement in clinical response at week 12 compared to placebo.[4][8] The key secondary endpoint of clinical remission was also not met.[4][8]
Vedolizumab Clinical Trial Data
The efficacy of vedolizumab in Crohn's disease was primarily established in the GEMINI clinical trial program, specifically the GEMINI 2 study.
-
GEMINI 2 (Phase III): This pivotal trial demonstrated the efficacy of vedolizumab for both induction and maintenance of remission in patients with moderately to severely active Crohn's disease.[5][6][10] A significantly greater proportion of patients treated with vedolizumab achieved clinical remission at week 6 compared to placebo.[6] The efficacy was sustained through the maintenance phase of the trial.[6]
| Clinical Trial | Drug | Phase | Primary Endpoint | Result |
| PROTECT-1 | Vercirnon | II | Clinical response at Week 8 | Not statistically significant.[9] |
| Sustained clinical response at Week 52 | 46% vs. 42% for placebo (not significant).[9] | |||
| Clinical remission at Week 52 | 47% vs. 31% for placebo.[9] | |||
| SHIELD-1 | Vercirnon | III | Clinical response at Week 12 | Not met.[4][8] |
| Clinical remission at Week 12 | Not met.[4][8] | |||
| GEMINI 2 | Vedolizumab | III | Clinical remission at Week 6 | Met.[6] |
| Clinical remission at Week 52 | Met.[5][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key methodologies employed in the pivotal trials for Vercirnon and vedolizumab.
Vercirnon: SHIELD-1 Trial Protocol
The SHIELD-1 study was a randomized, double-blind, placebo-controlled Phase III trial designed to evaluate the efficacy and safety of Vercirnon in adults with moderately to severely active Crohn's disease.[2][7]
-
Patient Population: The trial enrolled patients with a Crohn's Disease Activity Index (CDAI) score between 220 and 450.[11] Patients had to have evidence of active inflammation, confirmed by endoscopy or elevated biomarkers (C-reactive protein and fecal calprotectin).[11] A significant portion of the enrolled patients had previously failed treatment with corticosteroids or immunosuppressants.[11]
-
Treatment Arms: Patients were randomized to one of three groups: Vercirnon 500 mg once daily, Vercirnon 500 mg twice daily, or placebo.[11]
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a clinical response, defined as a decrease in CDAI score of at least 100 points from baseline at week 12.[11]
-
Key Secondary Endpoint: The key secondary endpoint was the proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 at week 12.[11]
dot
References
- 1. om1.com [om1.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Evaluation of the modified Crohn's disease activity index in patients with Crohn disease with enterostomy: A single-center observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the Crohn’s disease activity index in clinical trials of biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsk.com [gsk.com]
- 8. academic.oup.com [academic.oup.com]
- 9. healthcentral.com [healthcentral.com]
- 10. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
Vercirnon's Interaction with Chemokine Receptors: A Comparative Analysis of Cross-Reactivity
For Immediate Release
A comprehensive review of available data indicates that Vercirnon (also known as GSK1605786A or CCX282-B), a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9), exhibits a highly specific binding profile with minimal cross-reactivity across a wide range of other chemokine receptors. This selectivity is a critical attribute for a therapeutic agent, potentially minimizing off-target effects. This guide provides a detailed comparison of Vercirnon's binding affinity and functional activity, supported by experimental data and protocols.
High Affinity for CCR9
Vercirnon is a highly potent antagonist of the CCR9 receptor. Experimental data demonstrates its high affinity, with reported Ki values in the low nanomolar range, between 1.1 and 2.35 nM.[1] In functional assays, Vercirnon effectively inhibits CCR9-mediated cellular responses. It blocks calcium mobilization in MOLT-4 cells with an IC50 of 5.4 nM and inhibits chemotaxis with IC50 values ranging from 2.6 to 6.8 nM.[2][3]
Selectivity Profile Across Other Chemokine Receptors
Vercirnon has been extensively profiled against a broad panel of chemokine receptors to determine its selectivity. These studies consistently show a significantly lower affinity for other chemokine receptors, with IC50 values generally greater than 10,000 nM (>10 µM).[2][4] This demonstrates a high degree of selectivity for CCR9.
One notable exception is a moderate level of cross-reactivity with the C-C chemokine receptor 7 (CCR7), for which an IC50 value of approximately 250 nM has been reported.[1] This cross-reactivity is attributed to a degree of sequence homology within the intracellular allosteric binding site that Vercirnon targets.[1]
The following table summarizes the quantitative data on Vercirnon's cross-reactivity with various chemokine receptors.
| Target Receptor | Ligand/Assay Parameter | Result | Fold Selectivity vs. CCR9 (approx.) |
| CCR9 | Ki | 1.1 - 2.35 nM | - |
| IC50 (Ca2+ mobilization) | 5.4 nM [2][4] | - | |
| IC50 (Chemotaxis) | 2.6 - 6.8 nM [2][3] | - | |
| CCR1 | IC50 | >10,000 nM[2][4] | >1850x |
| CCR2 | IC50 | >10,000 nM[2][4] | >1850x |
| CCR3 | IC50 | >10,000 nM[2][4] | >1850x |
| CCR4 | IC50 | >10,000 nM[2][4] | >1850x |
| CCR5 | IC50 | >10,000 nM[2][4] | >1850x |
| CCR6 | IC50 | >10,000 nM | >1850x |
| CCR7 | IC50 | ~250 nM [1] | ~46x |
| CCR8 | IC50 | >10,000 nM | >1850x |
| CCR10 | IC50 | >10,000 nM | >1850x |
| CXCR1 | IC50 | >10,000 nM | >1850x |
| CXCR2 | IC50 | >10,000 nM | >1850x |
| CXCR3 | IC50 | >10,000 nM[2][4] | >1850x |
| CXCR4 | IC50 | >10,000 nM[2][4] | >1850x |
| CX3CR1 | IC50 | >10,000 nM[2][4] | >1850x |
Mechanism of Action: Allosteric Antagonism
Vercirnon's selectivity is rooted in its unique mechanism of action. It functions as an allosteric antagonist, binding to a site on the intracellular side of the CCR9 receptor. This is distinct from orthosteric antagonists that compete with the natural ligand (CCL25) at the extracellular binding site. By binding to this intracellular pocket, Vercirnon prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
Experimental Methodologies
The determination of Vercirnon's binding affinity and functional activity against various chemokine receptors involves a suite of established in vitro assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a cell membrane preparation expressing the receptor. The displacement of the radioligand by increasing concentrations of the unlabeled test compound (Vercirnon) is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be used to calculate the Ki value.
Generalized Protocol:
-
Membrane Preparation: Cell lines overexpressing the chemokine receptor of interest are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CCL25 for CCR9) and varying concentrations of Vercirnon.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Vercirnon. The IC50 is determined by non-linear regression analysis.
Calcium Mobilization Assays
This functional assay measures the ability of a compound to inhibit the intracellular calcium release that is a hallmark of G-protein coupled receptor activation.
Principle: Chemokine receptor activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium. An antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced fluorescence increase.
Generalized Protocol:
-
Cell Culture and Dye Loading: A cell line endogenously or recombinantly expressing the target chemokine receptor (e.g., MOLT-4 cells for CCR9) is seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of Vercirnon.
-
Agonist Stimulation: The natural ligand for the receptor (e.g., CCL25 for CCR9) is added to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of Vercirnon at each concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the Vercirnon concentration.
Chemotaxis Assays
This assay directly measures the functional consequence of chemokine receptor activation: directed cell migration.
Principle: Chemokines create a concentration gradient that attracts cells expressing the corresponding receptor. This assay quantifies the ability of an antagonist to block this migration.
Generalized Protocol:
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a microporous membrane.
-
Cell Preparation: Cells expressing the chemokine receptor of interest are placed in the upper chamber.
-
Compound and Chemoattractant Addition: Vercirnon at various concentrations is added to the upper chamber with the cells. The lower chamber contains the chemoattractant (the natural chemokine ligand).
-
Incubation: The plate is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of migration is calculated for each Vercirnon concentration, and the IC50 is determined.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Conclusion
References
- 1. A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Vercirnon's Promise Unfulfilled: A Comparative Analysis Against Modern IBD Therapies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Discontinued CCR9 Antagonist with Newer, Efficacious Inflammatory Bowel Disease (IBD) Treatments.
This guide provides an objective comparison of the clinical efficacy and underlying mechanisms of Vercirnon (sodium), a C-C chemokine receptor type 9 (CCR9) antagonist, against a range of newer, approved therapies for Inflammatory Bowel Disease (IBD). Vercirnon's development was discontinued after failing to meet primary endpoints in Phase III clinical trials for Crohn's disease. This analysis serves as a valuable case study in IBD drug development, contrasting a targeted but ultimately unsuccessful mechanism of action with the diverse and effective strategies of current treatments.
Executive Summary
Vercirnon, an orally administered small molecule, was designed to inhibit the migration of inflammatory cells to the gut by blocking the CCR9-CCL25 axis. Despite a strong preclinical rationale, it failed to demonstrate significant efficacy in the SHIELD-1 Phase III trial. In contrast, newer IBD therapies, including anti-integrins (vedolizumab), anti-interleukin-12/23 agents (risankizumab), Janus kinase (JAK) inhibitors (upadacitinib and tofacitinib), and sphingosine-1-phosphate (S1P) receptor modulators (ozanimod), have shown significant efficacy in inducing and maintaining clinical remission in patients with moderate to severe IBD. This guide presents the available clinical trial data for Vercirnon alongside pivotal data from these newer agents, highlighting the differences in their mechanisms, efficacy, and safety profiles.
Data Presentation: Efficacy and Safety of Vercirnon vs. Newer IBD Therapies
The following tables summarize the key efficacy and safety findings from the clinical trials of Vercirnon and selected newer IBD therapies. It is important to note that these are not head-to-head comparisons, as Vercirnon's development was halted before such trials could be conducted. The data is presented to illustrate the differing levels of efficacy observed.
Table 1: Induction of Clinical Remission and Response in Crohn's Disease
| Therapy (Trial) | Patient Population | Primary Endpoint | Vercirnon/Active Drug (%) | Placebo (%) |
| Vercirnon (SHIELD-1)[1][2][3] | Moderate-to-severe CD | Clinical Response (≥100-point CDAI decrease) at Week 12 | 27.6 (500mg QD), 27.2 (500mg BID) | 25.1 |
| Risankizumab (ADVANCE)[4][5] | Moderate-to-severe CD | Clinical Remission (CDAI <150) at Week 12 | 45 (600mg IV) | 25 |
| Risankizumab (MOTIVATE)[4][5] | Moderate-to-severe CD (biologic-experienced) | Clinical Remission (CDAI <150) at Week 12 | 42 (600mg IV) | 20 |
| Upadacitinib (U-EXCEL)[6][7][8] | Moderate-to-severe CD | Clinical Remission (CDAI <150) at Week 12 | 49.5 (45mg QD) | 29.1 |
| Upadacitinib (U-EXCEED)[6][7][8] | Moderate-to-severe CD (biologic-experienced) | Clinical Remission (CDAI <150) at Week 12 | 38.9 (45mg QD) | 21.1 |
Table 2: Maintenance of Clinical Remission in Crohn's Disease
| Therapy (Trial) | Patient Population | Primary Endpoint | Active Drug (%) | Placebo (%) |
| Upadacitinib (U-ENDURE)[7][8] | Moderate-to-severe CD in remission | Clinical Remission (CDAI <150) at Week 52 | 37.3 (15mg QD), 47.6 (30mg QD) | 15.1 |
Table 3: Induction of Clinical Remission and Response in Ulcerative Colitis
| Therapy (Trial) | Patient Population | Primary Endpoint | Active Drug (%) | Placebo (%) |
| Vedolizumab (GEMINI 1)[9][10] | Moderate-to-severe UC | Clinical Response at Week 6 | 47.1 | 25.5 |
| Ozanimod (True North)[11][12][13][14][15][16][17][18][19][20] | Moderate-to-severe UC | Clinical Remission at Week 10 | 18.4 | 6.0 |
| Tofacitinib (OCTAVE Induction 1)[21][22][23] | Moderate-to-severe UC | Clinical Remission at Week 8 | 18.5 (10mg BID) | 8.2 |
| Tofacitinib (OCTAVE Induction 2)[21][22][23] | Moderate-to-severe UC | Clinical Remission at Week 8 | 16.6 (10mg BID) | 3.6 |
Table 4: Maintenance of Clinical Remission in Ulcerative Colitis
| Therapy (Trial) | Patient Population | Primary Endpoint | Active Drug (%) | Placebo (%) |
| Vedolizumab (GEMINI 1)[9][10] | Moderate-to-severe UC in remission | Clinical Remission at Week 52 | 41.8 (q8w), 44.8 (q4w) | 15.9 |
| Ozanimod (True North)[11][12][13][14][15][16][17][18][19][20] | Moderate-to-severe UC in remission | Clinical Remission at Week 52 | 37.0 | 18.5 |
| Tofacitinib (OCTAVE Sustain)[21][22][23][24] | Moderate-to-severe UC in remission | Clinical Remission at Week 52 | 34.3 (5mg BID), 40.6 (10mg BID) | 11.1 |
Table 5: Overview of Safety Profiles
| Therapy | Common Adverse Events | Serious Adverse Events of Interest |
| Vercirnon | Dose-dependent increase in overall adverse events[1][3] | Similar rates of serious adverse events and withdrawals to placebo in SHIELD-1[1][3] |
| Vedolizumab | Nasopharyngitis, headache, arthralgia, nausea[25] | Infusion-related reactions, infections |
| Risankizumab | Upper respiratory infections, headache, fatigue, injection site reactions[26] | Generally well-tolerated with a safety profile consistent with previous studies |
| Upadacitinib | Acne, nasopharyngitis, upper respiratory tract infection, herpes zoster, increased creatine phosphokinase[6][8] | Serious infections, malignancy, thrombosis, major adverse cardiovascular events (MACE) |
| Ozanimod | Nasopharyngitis, headache, upper respiratory tract infection, elevated liver enzymes[12][14] | Bradycardia at treatment initiation, macular edema, infections |
| Tofacitinib | Diarrhea, nasopharyngitis, upper respiratory tract infection, headache, herpes zoster, increased cholesterol levels[23][24][27] | Serious infections, malignancy, thrombosis, MACE |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Vercirnon: SHIELD-1 and PROTECT-1 Trials
-
SHIELD-1: This was a Phase III, randomized, double-blind, placebo-controlled study in 608 adults with moderate-to-severe Crohn's disease (CDAI score of 220-450)[1][2][3]. Patients had an inadequate response to conventional therapy, including those who had failed TNF-alpha antagonists[2]. Participants were randomized to receive Vercirnon 500 mg once daily, 500 mg twice daily, or placebo for 12 weeks[3]. The primary endpoint was clinical response, defined as a decrease in CDAI score of at least 100 points at 12 weeks[1][2]. The key secondary endpoint was clinical remission (CDAI score <150) at 12 weeks[1][2].
-
PROTECT-1: This was a Phase II, randomized, placebo-controlled trial. The study design and full protocol details are less publicly available due to the subsequent discontinuation of the drug's development.
Vedolizumab: GEMINI Program
-
GEMINI 1 (UC) & GEMINI 2 (CD): These were Phase III, randomized, double-blind, placebo-controlled trials[9][10]. Eligible patients were adults with moderately to severely active UC or CD who had failed at least one conventional therapy[10]. The induction phase involved intravenous vedolizumab or placebo at weeks 0 and 2[10]. The primary endpoint for induction in GEMINI 1 was clinical response at week 6, defined as a reduction in the Mayo Clinic score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1[10]. For GEMINI 2, a primary endpoint was clinical remission (CDAI <150) at week 6. Responders were then re-randomized to receive vedolizumab every 8 or 4 weeks or placebo for up to 52 weeks for the maintenance phase. The primary endpoint for maintenance was clinical remission at week 52[10].
Risankizumab: ADVANCE and MOTIVATE Trials
-
These were Phase III, multicenter, randomized, double-blind, placebo-controlled induction studies in adults with moderately to severely active Crohn's disease[4][5][26][28][29][30]. The ADVANCE study included patients with an inadequate response or intolerance to conventional and/or biologic therapy, while the MOTIVATE study focused on patients with an inadequate response or intolerance to biologic therapy[29][30]. Patients were randomized to receive intravenous risankizumab (600 mg or 1200 mg) or placebo at weeks 0, 4, and 8[5][30]. The co-primary endpoints at week 12 were clinical remission (defined by CDAI <150 and by stool frequency and abdominal pain scores) and endoscopic response[5][28].
Upadacitinib: U-EXCEL, U-EXCEED, and U-ENDURE Trials
-
U-EXCEL and U-EXCEED: These were two Phase 3, randomized, double-blind, placebo-controlled induction trials in patients with moderately to severely active Crohn's disease[6][7][31]. Patients were randomized (2:1) to receive upadacitinib 45 mg once daily or placebo for 12 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic response at week 12[7].
-
U-ENDURE: This was a Phase 3, randomized, double-blind, placebo-controlled maintenance trial[7][31]. Patients who achieved a clinical response after the 12-week induction with upadacitinib were randomized to receive upadacitinib 15 mg or 30 mg once daily, or placebo for 52 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic response at week 52.
Ozanimod: True North Trial
-
This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with moderately to severely active ulcerative colitis[14][15][18][20]. The study consisted of a 10-week induction phase where patients were randomized to receive oral ozanimod 1 mg daily or placebo[15][20]. Patients who achieved a clinical response at week 10 were then re-randomized to continue ozanimod or switch to placebo for a 52-week maintenance phase[15][20]. The primary endpoints were the proportion of patients in clinical remission at week 10 and week 52[20].
Tofacitinib: OCTAVE Program
-
OCTAVE Induction 1 & 2: These were two identical Phase 3, randomized, double-blind, placebo-controlled 8-week induction trials in patients with moderately to severely active ulcerative colitis[21][22][23][32]. Patients were randomized to receive tofacitinib 10 mg twice daily or placebo[23]. The primary endpoint was remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0[22].
-
OCTAVE Sustain: This was a Phase 3, randomized, double-blind, placebo-controlled 52-week maintenance trial[21][23][24]. Patients who achieved a clinical response after the induction trials were randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo[24]. The primary endpoint was remission at week 52[24].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Vercirnon and the newer IBD therapies, as well as a generalized workflow for IBD clinical trials.
References
- 1. gsk.com [gsk.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Risankizumab as induction therapy for Crohn's disease: results from the phase 3 ADVANCE and MOTIVATE induction trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eomifne.gr [eomifne.gr]
- 8. Safety and Efficacy of Upadacitinib in Crohn’s Disease: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Vedolizumab in Ulcerative Colitis and Crohn’s Disease Patients Stratified by Age | Scilit [scilit.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. Efficacy and Safety of Approximately 3 Years of Continuous Ozanimod in Moderately to Severely Active Ulcerative Colitis: Interim Analysis of the True North Open-label Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ecco-ibd.eu [ecco-ibd.eu]
- 14. gutsandgrowth.com [gutsandgrowth.com]
- 15. ZEPOSIA® (ozanimod) UC Clinical Study Design | For HCPs [zeposiahcp.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Ozanimod as Induction and Maintenance Therapy for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medpagetoday.com [medpagetoday.com]
- 20. news.bms.com [news.bms.com]
- 21. Results - Clinical Review Report: Tofacinitib (Xeljanz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pfizer.com [pfizer.com]
- 23. researchgate.net [researchgate.net]
- 24. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 25. Efficacy and Safety of Vedolizumab in Ulcerative Colitis and Crohn’s Disease Patients Stratified by Age - PMC [pmc.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. researchgate.net [researchgate.net]
- 28. gi.org [gi.org]
- 29. news.abbvie.com [news.abbvie.com]
- 30. gi.org [gi.org]
- 31. Upadacitinib Induction and Maintenance Therapy for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
In Vitro Validation of Vercirnon's Effect on Chemotaxis: A Comparative Guide
This guide provides a comprehensive overview of the in vitro validation of Vercirnon (also known as GSK1605786A or CCX282-B), a selective antagonist of the C-C chemokine receptor type 9 (CCR9). It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of Vercirnon's performance, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Mechanism of Action: Targeting the CCL25/CCR9 Axis
Vercirnon exerts its effect by inhibiting chemotaxis, the directed migration of cells in response to a chemical gradient. Specifically, it targets the interaction between the CCR9 receptor and its unique chemokine ligand, CCL25 (TECK). This axis is crucial for the migration of lymphocytes to the small intestine, making it a key target in inflammatory bowel disease.[1][2]
Unlike traditional antagonists that bind to the external part of the receptor, Vercirnon is an allosteric antagonist. It binds to a site on the intracellular side of the CCR9 receptor, which prevents the G-protein coupling necessary for initiating downstream signaling pathways that lead to cell migration.[2]
CCL25/CCR9 Signaling Pathway
The binding of the chemokine CCL25 to the CCR9 receptor on a T-cell triggers a conformational change in the receptor. This activates an intracellular G-protein, leading to a cascade of downstream signaling events, including the activation of the PI3K/AKT pathway. This signaling ultimately results in cytoskeletal rearrangement and integrin activation, causing the directed migration (chemotaxis) of the T-cell. Vercirnon, by binding to an intracellular allosteric site, blocks the initial G-protein activation, thereby inhibiting the entire chemotactic response.
Comparative In Vitro Potency of CCR9 Antagonists
The efficacy of a chemotaxis inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the chemotactic response. Lower IC50 values indicate higher potency. The following table summarizes the reported in vitro potency of Vercirnon and a comparable CCR9 antagonist, CCX025.
| Compound | Target | Cell Line / Cell Type | Chemoattractant | Assay | IC50 (nM) |
| Vercirnon | CCR9 | Molt-4 (T-cell line) | CCL25 | Chemotaxis | 3.4 |
| Vercirnon | CCR9A (splice form) | Baf-3 (pro-B cell line) | CCL25 | Chemotaxis | 2.8[3] |
| Vercirnon | CCR9B (splice form) | Baf-3 (pro-B cell line) | CCL25 | Chemotaxis | 2.6[3] |
| Vercirnon | CCR9 | Primary Human T-cells | CCL25 | Chemotaxis | 6.8 |
| CCX025 | CCR9 | Molt-4 (T-cell line) | CCL25 | Chemotaxis | 23[1] |
Experimental Protocol: In Vitro Chemotaxis Assay (Boyden Chamber / Transwell)
The Boyden chamber, or Transwell assay, is the most widely accepted method for validating the effect of compounds on chemotaxis in vitro.[4][5][6] It measures the migration of cells through a porous membrane towards a chemoattractant.
Experimental Workflow
The workflow for a typical chemotaxis inhibition assay involves preparing the cells, setting up the Boyden chamber with the test compound and chemoattractant, allowing time for cell migration, and finally quantifying the migrated cells.
Detailed Methodology
-
Cell Preparation:
-
Culture CCR9-expressing cells (e.g., Molt-4 human T-cell leukemia line) in appropriate culture medium until a sufficient cell number is reached.[1]
-
Prior to the assay, harvest the cells and resuspend them in serum-free assay buffer (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a multi-well plate with Transwell inserts (typically with a 3-5 µm pore size for lymphocytes).[5][6]
-
In the lower wells of the plate, add assay buffer containing the chemoattractant, CCL25 (typically at a concentration that elicits a sub-maximal response, e.g., 30-100 ng/mL).[7] Include control wells with assay buffer only (no chemoattractant).
-
Prepare serial dilutions of Vercirnon (or other test antagonists) in the cell suspension. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Add the cell suspension containing the test compound to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (typically 90 minutes to 4 hours).[3]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using a Diff-Quik stain).
-
Count the number of migrated cells in several fields of view for each membrane using a microscope.
-
Alternatively, migrated cells can be quantified by lysing the cells and using a fluorescent dye (e.g., CyQUANT) to measure the amount of DNA, which is proportional to the cell number.[3][8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Vercirnon compared to the vehicle control (migration towards CCL25 without any inhibitor).
-
Plot the percentage of inhibition against the log concentration of Vercirnon and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 7. Frontiers | CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis [frontiersin.org]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon's Journey in Crohn's Disease: A Comparative Clinical Trial Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vercirnon's clinical trial data against key competitors in the treatment of moderately to severely active Crohn's disease. The analysis is supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and trial designs.
Vercirnon (also known as GSK1605786 or CCX282-B) is an orally administered, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] The rationale behind its development was to inhibit the migration of T cells that express CCR9 to the gastrointestinal tract, a key process in the inflammatory cascade of Crohn's disease.[1] Despite a promising mechanism of action, the Phase III clinical trial program for Vercirnon in Crohn's disease was terminated after the initial SHIELD-1 study failed to meet its primary endpoint.[3][4] This guide will delve into the specifics of the SHIELD-1 trial and place its results in the context of other approved therapies for moderate-to-severe Crohn's disease, including TNF inhibitors, integrin inhibitors, and interleukin inhibitors.
Vercirnon: The SHIELD-1 Trial
The SHIELD-1 study was a randomized, double-blind, placebo-controlled Phase III trial designed to evaluate the efficacy and safety of Vercirnon for inducing clinical response and remission in patients with moderately to severely active Crohn's disease.[3][5]
Experimental Protocol: SHIELD-1
-
Patient Population: 608 adult patients with moderately to severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] of 220-450) who had an inadequate response to conventional therapies, including patients who had failed tumor necrosis factor-alpha (TNF-α) antagonist therapy.[3][6]
-
Intervention: Patients were randomized to one of three groups:
-
Vercirnon 500 mg once daily
-
Vercirnon 500 mg twice daily
-
Placebo[6]
-
-
Duration: 12 weeks.[3]
-
Primary Endpoint: Clinical response, defined as a decrease in CDAI score of at least 100 points from baseline at week 12.[3][5]
-
Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 at week 12.[3][5]
Comparative Efficacy Analysis
The following tables summarize the key efficacy outcomes from the Vercirnon SHIELD-1 trial and pivotal Phase III induction studies of major competitor drugs for moderate-to-severe Crohn's disease. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, designs, and definitions of endpoints.
Table 1: Induction of Clinical Response
| Drug (Trial) | Patient Population | Treatment Arm | Placebo Arm | p-value |
| Vercirnon (SHIELD-1) | Mixed conventional & anti-TNF failure | 27.6% (500mg QD) / 27.2% (500mg BID) | 25.1% | >0.05[6] |
| Adalimumab (CLASSIC I) | Anti-TNF Naive | 36% (160/80 mg) | 12% | 0.001[7][8] |
| Infliximab (ACCENT I) | Mixed conventional & anti-TNF failure | 58% (5 mg/kg infusion at week 0) | N/A (single arm induction) | N/A[9] |
| Certolizumab Pegol (PRECiSE 1) | Mixed conventional & anti-TNF failure | 35% (400 mg at weeks 0, 2, 4) | 27% | 0.02 |
| Vedolizumab (GEMINI 2) | Mixed conventional & anti-TNF failure | 14.5% (300 mg IV at weeks 0, 2) | 6.8% | Not specified |
| Ustekinumab (UNITI-1) | Anti-TNF Failure | 34.3% (~6 mg/kg) / 33.7% (130 mg) | 21.5% | ≤0.003[3] |
| Ustekinumab (UNITI-2) | Conventional Therapy Failure | 51.7% (~6 mg/kg) / 55.5% (130 mg) | 28.7% | <0.001[3] |
| Risankizumab (ADVANCE) | Mixed conventional & biologic failure | 45% (600 mg IV) / 42% (1200 mg IV) | 25% | ≤0.0001[10][11] |
| Risankizumab (MOTIVATE) | Biologic Failure | 42% (600 mg IV) / 40% (1200 mg IV) | 20% | ≤0.0001[10][11] |
| Natalizumab (ENACT-1) | Mixed conventional & anti-TNF failure | 56% (300 mg IV at weeks 0, 4, 8) | 49% | 0.05[12] |
Table 2: Induction of Clinical Remission
| Drug (Trial) | Patient Population | Treatment Arm | Placebo Arm | p-value |
| Vercirnon (SHIELD-1) | Mixed conventional & anti-TNF failure | Not reported to have met significance | Not reported to have met significance | >0.05[3] |
| Adalimumab (CLASSIC I) | Anti-TNF Naive | 36% (160/80 mg) | 12% | 0.001[7][8] |
| Infliximab (ACCENT I) | Mixed conventional & anti-TNF failure | 39% (5 mg/kg maintenance) / 45% (10 mg/kg maintenance) at week 30 | 21% at week 30 | 0.003 / 0.0002[9][13] |
| Certolizumab Pegol (PRECiSE 2) | Mixed conventional & anti-TNF failure | 48% (400 mg maintenance) at week 26 | 29% at week 26 | <0.001 |
| Vedolizumab (GEMINI 2) | Mixed conventional & anti-TNF failure | 14.5% (300 mg IV at weeks 0, 2) | 6.8% | Not specified |
| Ustekinumab (UNITI-1) | Anti-TNF Failure | 20.9% (~6 mg/kg) / 15.9% (130 mg) at week 8 | 7.3% at week 8 | <0.001 / 0.003[14] |
| Ustekinumab (UNITI-2) | Conventional Therapy Failure | 40.2% (~6 mg/kg) / 33.7% (130 mg) at week 8 | 20.2% at week 8 | <0.001[14] |
| Risankizumab (ADVANCE) | Mixed conventional & biologic failure | 45% (600 mg IV) / 42% (1200 mg IV) | 25% | ≤0.0001[10][11] |
| Risankizumab (MOTIVATE) | Biologic Failure | 42% (600 mg IV) / 40% (1200 mg IV) | 20% | ≤0.0001[10][11] |
| Natalizumab (ENACT-1) | Mixed conventional & anti-TNF failure | 37% (300 mg IV at weeks 0, 4, 8) | 30% | 0.12[12] |
Comparative Safety Overview
In the SHIELD-1 trial, the rates of serious adverse events were similar across the Vercirnon and placebo groups.[3] However, there was a trend towards a dose-dependent increase in the overall rate of adverse events.[3] A detailed comparison of safety profiles is complex due to variations in reporting and trial duration. Generally, the established therapies have well-characterized safety profiles, with specific concerns for each class (e.g., risk of infection with TNF inhibitors, progressive multifocal leukoencephalopathy with natalizumab).
Visualizing the Science
To better understand the biological and clinical context of Vercirnon and its competitors, the following diagrams illustrate the targeted signaling pathway and a typical clinical trial workflow.
Figure 1. Simplified signaling pathway of CCR9 and the antagonistic action of Vercirnon.
Figure 2. Generalized workflow of a randomized, placebo-controlled clinical trial for Crohn's disease.
Conclusion
The clinical development of Vercirnon for Crohn's disease was halted due to a lack of efficacy in the SHIELD-1 Phase III trial. When compared to established therapies such as TNF inhibitors, integrin inhibitors, and interleukin inhibitors, the data from SHIELD-1 show that Vercirnon did not demonstrate a statistically significant improvement in clinical response or remission rates over placebo. The competitor drugs, in their respective pivotal trials, have shown significant efficacy in inducing and maintaining clinical response and remission in patients with moderate-to-severe Crohn's disease. This comparative analysis underscores the high bar for new therapies entering this competitive landscape and highlights the importance of robust clinical trial data in demonstrating a favorable risk-benefit profile.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. jwatch.org [jwatch.org]
- 3. Ustekinumab as Induction and Maintenance Therapy for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Vedolizumab for ulcerative colitis and Crohn's disease: results and implications of GEMINI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. rima.org [rima.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Risankizumab as induction therapy for Crohn's disease: results from the phase 3 ADVANCE and MOTIVATE induction trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natalizumab induction and maintenance therapy for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maintenance infliximab for Crohn's disease: the ACCENT I randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Adult Patients with Crohn’s Disease: UNITI Clinical Trial Program [jnjmedicalconnect.com]
A Head-to-Head Retrospective: Vercirnon vs. Established Immunomodulators in Crohn's Disease
A Comparative Analysis of a Novel CCR9 Antagonist Against Anti-TNF-α and Antimetabolite Therapies
For researchers and professionals in drug development, the landscape of immunomodulatory therapies for Crohn's disease is a testament to both innovation and the high bar for clinical success. This guide provides a retrospective, data-driven comparison of Vercirnon, a once-promising C-C chemokine receptor 9 (CCR9) antagonist, with established immunomodulators, namely the anti-TNF-α biologic adalimumab and the antimetabolite methotrexate. While Vercirnon's development was halted due to insufficient efficacy in Phase III trials, an examination of its clinical and preclinical data alongside that of approved therapies offers valuable insights into therapeutic targets and trial design in inflammatory bowel disease.
Mechanism of Action: A Tale of Three Pathways
The therapeutic approaches of Vercirnon, adalimumab, and methotrexate target distinct facets of the inflammatory cascade in Crohn's disease.
Vercirnon , as a selective CCR9 antagonist, was designed to inhibit the migration of T cells to the intestine.[1] The CCR9 receptor is predominantly expressed on T cells that home to the gut, where it interacts with its ligand, CCL25, which is expressed in the small intestine. By blocking this interaction, Vercirnon aimed to reduce the accumulation of inflammatory cells in the gut mucosa.[1]
Adalimumab is a monoclonal antibody that targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. TNF-α is a central mediator of inflammation in Crohn's disease, and its blockade by adalimumab leads to a broad suppression of the inflammatory response.
Methotrexate is an immunomodulator that interferes with the metabolism of folic acid, leading to the inhibition of DNA synthesis and cell proliferation.[2] Its anti-inflammatory effects in Crohn's disease are thought to be mediated by its impact on rapidly dividing immune cells, as well as by other mechanisms such as the promotion of adenosine release, which has anti-inflammatory properties.[2]
Preclinical Pharmacology: A Comparative Overview
A look at the preclinical data reveals the distinct pharmacological profiles of these three immunomodulators.
| Parameter | Vercirnon | Adalimumab | Methotrexate |
| Target | CCR9 | TNF-α | Dihydrofolate Reductase and other folate-dependent enzymes |
| IC50 / Binding Affinity | Potent CCR9 antagonist with IC50 in the low nanomolar range for inhibition of chemotaxis. | High-affinity binding to soluble and transmembrane TNF-α. | Inhibits dihydrofolate reductase with high affinity. |
| Selectivity | Highly selective for CCR9 over other chemokine receptors. | Specific for TNF-α; does not neutralize TNF-β (lymphotoxin-α). | Broadly affects folate metabolism in all dividing cells. |
| In Vivo Efficacy Models | Demonstrated efficacy in animal models of colitis. | Effective in various animal models of inflammatory arthritis and colitis. | Shown to reduce inflammation in animal models of colitis. |
Clinical Efficacy: An Indirect Comparison of Induction of Remission in Moderate-to-Severe Crohn's Disease
Direct head-to-head clinical trials of Vercirnon against other immunomodulators are unavailable due to the termination of its development program. However, an indirect comparison can be made by examining the results of their respective placebo-controlled Phase III trials for the induction of remission in patients with moderate-to-severe Crohn's disease.
Vercirnon: The SHIELD-1 Trial
The SHIELD-1 study was a Phase III, randomized, double-blind, placebo-controlled trial that evaluated the efficacy of two doses of Vercirnon (500 mg once daily and 500 mg twice daily) for 12 weeks. The primary endpoint was clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) of at least 100 points. The key secondary endpoint was clinical remission, defined as a CDAI score of less than 150.
| Outcome (at 12 weeks) | Placebo (n=203) | Vercirnon 500 mg QD (n=203) | Vercirnon 500 mg BID (n=202) |
| Clinical Response (CDAI decrease ≥100) | 25.1% | 27.6% | 27.2% |
| Clinical Remission (CDAI < 150) | Not reported directly, but the trial failed to meet this secondary endpoint. | Not reported directly, but the trial failed to meet this secondary endpoint. | Not reported directly, but the trial failed to meet this secondary endpoint. |
The SHIELD-1 trial did not meet its primary or key secondary endpoints, with Vercirnon showing no statistically significant improvement over placebo in inducing clinical response or remission.[3]
Adalimumab: The CLASSIC I Trial
The CLASSIC I trial was a Phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy of adalimumab for the induction of remission in anti-TNF-naïve patients with moderate-to-severe Crohn's disease. Patients received a higher induction dose followed by a maintenance dose.
| Outcome (at 4 weeks) | Placebo (n=74) | Adalimumab 160 mg/80 mg (n=76) |
| Clinical Remission (CDAI < 150) | 12% | 36% |
| Clinical Response (CDAI decrease ≥70) | 34% | 59% |
The CLASSIC I trial demonstrated that adalimumab was significantly more effective than placebo in inducing clinical remission and response at week 4.[4]
Methotrexate: Meta-Analysis of Induction Trials
A meta-analysis of randomized controlled trials for methotrexate in active Crohn's disease showed that intramuscular methotrexate at a dose of 25 mg/week was effective for inducing remission.
| Outcome | Placebo | Methotrexate 25 mg/week (intramuscular) |
| Failure to Enter Remission | 81% | 61% |
This meta-analysis indicates that intramuscular methotrexate provides a benefit over placebo for inducing remission in patients with refractory Crohn's disease.[1][5]
Experimental Protocols
Vercirnon: SHIELD-1 Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: Adults with moderately to severely active Crohn's disease (CDAI 220-450) who had an inadequate response to or were unable to tolerate conventional therapies.
-
Intervention: Vercirnon 500 mg once daily, Vercirnon 500 mg twice daily, or placebo for 12 weeks.
-
Primary Endpoint: Proportion of patients with a clinical response (decrease in CDAI of ≥100 points) at week 12.
-
Secondary Endpoint: Proportion of patients in clinical remission (CDAI < 150) at week 12.
Adalimumab: CLASSIC I Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with moderately to severely active Crohn's disease who were naïve to anti-TNF therapy.
-
Intervention: Adalimumab at doses of 40 mg at weeks 0 and 2, 80 mg at week 0 and 40 mg at week 2, or 160 mg at week 0 and 80 mg at week 2, or placebo.
-
Primary Endpoint: Proportion of patients in clinical remission (CDAI < 150) at week 4.
-
Secondary Endpoint: Proportion of patients with a clinical response (decrease in CDAI of ≥70 points) at week 4.
Methotrexate Induction Trial (Feagan et al., 1995) - A Key Trial in the Meta-Analysis
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with chronically active Crohn's disease who were dependent on prednisone.
-
Intervention: Methotrexate 25 mg intramuscularly once a week or placebo for 16 weeks.
-
Primary Endpoint: Proportion of patients in clinical remission (defined as discontinuation of prednisone and a CDAI score < 150) at 16 weeks.
Visualizing the Pathways and Processes
To better understand the biological and experimental frameworks discussed, the following diagrams are provided.
Caption: The CCR9 signaling pathway, targeted by Vercirnon.
Caption: A generalized workflow for the clinical trials discussed.
Conclusion: Lessons from a Discontinued Candidate
The story of Vercirnon underscores the complexity of treating Crohn's disease and the challenges of translating a targeted mechanism of action into clinical efficacy. While the inhibition of lymphocyte trafficking to the gut via CCR9 antagonism was a rational and promising approach, the Phase III clinical trial results did not demonstrate a significant benefit over placebo. In contrast, the broader immunosuppressive effects of the anti-TNF-α agent adalimumab and the antimetabolite methotrexate have consistently shown efficacy in inducing and maintaining remission in patients with moderate-to-severe Crohn's disease.
For researchers, the comparison highlights the importance of robust preclinical models that can accurately predict clinical outcomes and the need for well-defined patient populations in clinical trials. For drug development professionals, the case of Vercirnon serves as a reminder that even with a clear biological rationale, the path to approval is fraught with challenges, and that established therapies, despite their broader mechanisms of action, remain the benchmark against which new agents must prove their worth. The data presented here provides a valuable historical and scientific context for the ongoing quest for more effective and targeted therapies for inflammatory bowel disease.
References
- 1. Efficacy and safety of methotrexate in the management of inflammatory bowel disease: A systematic review and meta-analysis of randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate for inflammatory bowel disease: pharmacology and preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 4. HUMIRA® (adalimumab) for Crohn's Disease in adults [humirapro.com]
- 5. Preclinical discovery and development of adalimumab for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vercirnon's Potency: A Comparative Analysis of CCR9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vercirnon (GSK1605786), a selective antagonist of the C-C chemokine receptor type 9 (CCR9), against other CCR9 inhibitors. Vercirnon was developed for the treatment of inflammatory bowel diseases, such as Crohn's disease, by targeting the migration of immune cells to the gastrointestinal tract.[1][2][3] Although its clinical development was discontinued, its mechanism and potency provide a valuable benchmark for the evaluation of novel CCR9-targeting compounds.[4][5]
Mechanism of Action of Vercirnon
Vercirnon is a small molecule that acts as a potent and selective antagonist of the CCR9 receptor.[6][7][8] It functions by blocking the interaction between CCR9 and its ligand, CCL25 (also known as TECK), which is crucial for the trafficking of T cells to the intestine.[2] Uniquely, Vercirnon binds to an allosteric site on the intracellular side of the receptor, which prevents G-protein coupling and subsequent signaling cascades.[9][10] This mechanism of action effectively inhibits the chemotactic response of immune cells to the inflammatory signals present in the gut.[1]
Comparative Potency of CCR9 Inhibitors
The potency of CCR9 inhibitors is typically evaluated through various in vitro assays that measure their ability to block receptor-mediated functions. Key parameters include the half-maximal inhibitory concentration (IC50) in functional assays like calcium mobilization and chemotaxis, and the inhibitory constant (Ki) in binding assays. The following table summarizes the available quantitative data for Vercirnon and a comparator compound, CCX025.
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) |
| Vercirnon (GSK1605786) | CCR9-mediated Ca2+ mobilization | Molt-4 cells | 5.4[6][7][8] | |
| CCR9-mediated Chemotaxis | Molt-4 cells | 3.4[6][7][8] | ||
| CCL25-directed Chemotaxis (CCR9A) | Recombinant | 2.8[6][7] | ||
| CCL25-directed Chemotaxis (CCR9B) | Recombinant | 2.6[2][6][7] | ||
| Chemotaxis of primary CCR9-expressing cells | Primary T-cells | 6.8[6][7] | ||
| Gαi coupling | NanoBRET (recombinant) | 3.99[1] | ||
| β-arrestin-2 recruitment | BRET (cellular) | 20.2[1] | ||
| Radioligand Displacement | 1.1–2.35[1] | |||
| CCX025 | CCR9-mediated Chemotaxis | Molt-4 cells (in buffer) | 23[11] | |
| CCR9-mediated Chemotaxis | Molt-4 cells (in 100% human serum) | 78[11] | ||
| CCR9-mediated Chemotaxis | Mouse thymocytes (in buffer) | 12[11] |
Experimental Protocols
Chemotaxis Assay
This protocol outlines a typical method for assessing the potency of a CCR9 inhibitor in a chemotaxis assay.
1. Cell Preparation:
- Culture a human T-cell line expressing CCR9 (e.g., Molt-4) under standard conditions.
- On the day of the assay, harvest the cells and wash them with a serum-free medium.
- Resuspend the cells in the assay medium (e.g., RPMI with 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL.
2. Inhibitor Preparation:
- Prepare a stock solution of the test inhibitor (e.g., Vercirnon) in DMSO.
- Create a serial dilution of the inhibitor in the assay medium to achieve a range of desired concentrations.
3. Assay Procedure:
- Use a chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
- In the lower chamber, add a solution of human CCL25 (chemokine) at a concentration that induces a submaximal chemotactic response (e.g., 50 ng/mL).
- In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of the inhibitor or vehicle control (DMSO) for 30 minutes at 37°C.
- Incubate the chemotaxis chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
4. Data Analysis:
- After incubation, collect the cells that have migrated to the lower chamber.
- Quantify the number of migrated cells using a cell counter or a viability assay (e.g., CellTiter-Glo®).
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
CCR9 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of the chemokine CCL25 to its receptor CCR9, and the point of inhibition by Vercirnon.
Caption: CCR9 signaling pathway and Vercirnon's point of inhibition.
Experimental Workflow for CCR9 Inhibitor Screening
This diagram outlines a typical workflow for the screening and characterization of novel CCR9 inhibitors.
Caption: Workflow for discovery and development of CCR9 inhibitors.
References
- 1. In-silico guided discovery of novel CCR9 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 8. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Vercirnon (Sodium): A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Vercirnon (sodium) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for Vercirnon (sodium) is not publicly available, this guide outlines the best practices for the disposal of research-grade chemicals and pharmaceuticals, enabling researchers, scientists, and drug development professionals to handle this compound responsibly.
When specific disposal instructions are unavailable, the primary principle is to treat the substance as hazardous waste. This approach minimizes potential environmental impact and ensures the safety of all personnel.
Chemical and Physical Properties of Vercirnon and Vercirnon Sodium
Understanding the properties of a substance is a prerequisite for its safe handling and disposal. Below is a summary of available data for Vercirnon and its sodium salt.
| Property | Vercirnon | Vercirnon Sodium |
| Molecular Formula | C22H21ClN2O4S[1][2] | C22H20ClN2O4S.Na[2][3] |
| Molecular Weight | 444.9 g/mol [1][2] | 466.91 g/mol [2][3] |
| Synonyms | GSK-1605786, CCX-282-B[1] | GSK-1605786A[2] |
| Physical State | Solid (assumed based on powder form of related products)[4] | Solid |
| Primary Hazard | Assumed to be biologically active.[1] | Assumed to be biologically active. |
General Disposal Procedures for Research Chemicals
In the absence of explicit instructions from the manufacturer, the following step-by-step procedure should be followed for the disposal of Vercirnon (sodium) and other research chemicals.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations.
-
Treat as Hazardous Waste: All unused, expired, or waste Vercirnon (sodium) should be collected in a designated, properly labeled hazardous waste container.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (Vercirnon, sodium salt), and the approximate quantity.
-
Segregation of Waste: Do not mix Vercirnon (sodium) waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Secure Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Vercirnon (sodium) and its waste.[4]
Never dispose of Vercirnon (sodium) down the drain or in the regular trash. [5][6] Pharmaceutical compounds can be harmful to aquatic life and may not be removed by standard wastewater treatment processes.
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of Vercirnon (sodium) are not available. Therefore, chemical treatment of the waste is not recommended without specific guidance from a qualified chemist or your EHS department. The most prudent course of action is to arrange for disposal via a licensed hazardous waste contractor.
Disposal Workflow for Chemicals with Unknown Guidelines
Caption: Disposal decision workflow for Vercirnon (sodium).
By adhering to these general guidelines and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of Vercirnon (sodium) and contribute to a culture of safety within your laboratory.
References
Essential Safety and Handling Protocols for Vercirnon (sodium)
For the attention of researchers, scientists, and drug development professionals, this document outlines the critical personal protective equipment (PPE) and procedures for the safe handling and disposal of Vercirnon (sodium).
When working with Vercirnon (sodium), a compound under investigation for inflammatory bowel disease, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. The following guidelines are based on general best practices for handling chemical compounds in a laboratory setting. It is crucial to consult the specific Safety Data Sheet (SDS) for Vercirnon (sodium) provided by the manufacturer for comprehensive safety information.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Vercirnon (sodium).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. For prolonged or repeated contact, consult the glove manufacturer's compatibility data. |
| Eye and Face Protection | Safety glasses or goggles | Use eye/face protection to safeguard against splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Use only in a well-ventilated area. If dust is generated, a respirator may be necessary. |
| Protective Clothing | Laboratory coat | Wear a lab coat to protect street clothing and skin from contamination. |
Handling and Operational Plan
Safe handling practices are essential to minimize risk. Always work in a well-ventilated area, such as a chemical fume hood, especially when manipulating the powdered form of the compound.[1] Avoid breathing dust and wash hands thoroughly after handling.[1]
Experimental Workflow for Handling Vercirnon (sodium)
The following diagram illustrates a logical workflow for safely handling Vercirnon (sodium) in a laboratory setting.
Disposal Plan
Proper disposal of Vercirnon (sodium) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
-
Vercirnon (sodium) waste: Collect all solid waste, including unused compound and contaminated disposables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE in accordance with institutional and local regulations for hazardous waste.
Disposal Procedure:
-
Containerization: Use a designated, sealed, and properly labeled container for all Vercirnon (sodium) waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "Vercirnon (sodium)."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[1] Do not dispose of Vercirnon (sodium) down the drain or in regular trash.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling Vercirnon (sodium) and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
